2,6-Diphenylpyridine N-oxide
Description
Significance of Pyridine (B92270) N-Oxides in Contemporary Organic Chemistry and Materials Science
Pyridine N-oxides are a versatile class of compounds that serve as crucial intermediates in organic synthesis. researchgate.netsemanticscholar.org Their enhanced reactivity compared to the parent pyridines makes them valuable for producing substituted pyridine derivatives with high regioselectivity. researchgate.net The N-oxide group modifies the electron distribution within the aromatic ring, making the molecule more susceptible to both electrophilic and nucleophilic attack, thereby enabling the synthesis of complex, biologically active molecules and novel materials. researchgate.net
The chemistry of pyridine N-oxides is of significant importance for creating intermediates that lead to these valuable products. researchgate.net Traditionally used as reaction substrates, the electron-rich N-O moiety also allows them to function effectively as electron-pair donors, metal ligands, and Lewis bases. researchgate.net In certain reactions, they can even act as mild oxidants. researchgate.netresearchgate.net
Recent research has expanded their utility into photocatalysis, where they can serve as precursors to N-oxypyridinium salts, which generate various radicals under photocatalytic conditions. researchgate.net Furthermore, they have recently been identified as effective hydrogen atom transfer (HAT) reagents for the photoinduced functionalization of C(sp³)–H bonds. researchgate.net Their ability to activate Lewis acids is sufficient to catalyze numerous organic reactions, highlighting their underexplored potential in supramolecular chemistry. rsc.org
Unique Structural Attributes of 2,6-Diphenylpyridine (B1197909) N-oxide for Research Endeavors
2,6-Diphenylpyridine N-oxide is a chemical entity characterized by a central pyridine N-oxide core with phenyl groups attached at the 2 and 6 positions. smolecule.com This specific arrangement of bulky phenyl groups introduces significant steric hindrance around the N-oxide functional group. This steric shielding can influence the compound's reactivity and its coordination behavior with metal centers.
The presence of two phenyl groups is known to decrease the basicity of the pyridine nucleus. cdnsciencepub.com This electronic effect, combined with the N-oxide function, results in a unique distribution of electron density that distinguishes it from simpler pyridine N-oxides. The introduction of these electron-withdrawing phenyl groups can sharply decrease the availability of the unshared electron pair on the nitrogen for coordination with oxygen, which was noted as a reason for low yields during its synthesis via oxidation with perbenzoic acid. cdnsciencepub.com
The parent compound, 2,6-diphenylpyridine, is recognized for its ability to act as a tridentate [C∧N∧C] dianionic ligand in organometallic chemistry, particularly with gold(III). smolecule.comcymitquimica.comacs.org This capability is rooted in the geometry of the phenyl and pyridine rings. The N-oxide derivative retains this core structure, suggesting a rich potential for forming stable and well-defined metal complexes with distinct properties from its non-oxidized counterpart.
Scope and Research Objectives for this compound Studies
The unique structural and electronic properties of this compound define its primary areas of research interest. Studies involving this compound are often directed toward several key areas:
Coordination Chemistry: A major focus is its application as a ligand in organometallic chemistry. Research objectives include the synthesis of novel mono- and binuclear metal complexes and the investigation of their structural, spectroscopic, and photophysical properties. acs.orgrsc.orgrsc.orgmdpi.com The steric and electronic influence of the diphenyl-substituted N-oxide ligand on the geometry and stability of the resulting complexes is a key area of inquiry.
Materials Science: The photophysical properties of related 2,6-diphenylpyridine structures, such as their fluorescence and utility in organic light-emitting diodes (OLEDs), suggest that the N-oxide derivative is a candidate for similar applications. smolecule.comresearchgate.net Research aims to synthesize and characterize new fluorophores and organic emitters, investigating properties like their HOMO/LUMO energy levels and intramolecular charge transfer (ICT) characteristics. researchgate.net
Catalysis: Pyridine N-oxides are used as catalysts and as sources of oxygen in catalytic oxidation reactions. researchgate.netresearchgate.net While less basic than their parent pyridines, they can still activate Lewis acids to catalyze various organic reactions. rsc.org Research in this area could explore the use of this compound as a sterically hindered organocatalyst or as a specialized oxygen transfer agent in metal-catalyzed processes.
The synthesis of this compound itself presents a research challenge, with reports indicating that oxidation of 2,6-diphenylpyridine can result in low yields, necessitating further investigation into more efficient synthetic methods. cdnsciencepub.com
Compound Data
Below are tables detailing the properties of 2,6-Diphenylpyridine and related compounds mentioned in this article.
Table 1: Properties of 2,6-Diphenylpyridine
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N smolecule.com |
| Appearance | White to almost white crystals or powder molbase.com |
| Melting Point | 73-77ºC molbase.com |
| Boiling Point | 210ºC at 3mm Hg molbase.com |
| Density | 1.084 g/cm³ molbase.com |
| Flash Point | 166.4ºC molbase.com |
| Refractive Index | 1.605 molbase.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₇H₁₃NO |
| 2,6-Diphenylpyridine | C₁₇H₁₃N |
| Pyridine N-oxide | C₅H₅NO |
| Perbenzoic acid | C₇H₆O₃ |
| 2-Phenylpyridine (B120327) | C₁₁H₉N |
| 2-p-Anisylpyridine | C₁₂H₁₁NO |
| 2,6-Dichloropyridine (B45657) N-oxide | C₅H₃Cl₂NO |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxido-2,6-diphenylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQGULBXCFSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508149 | |
| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78500-88-6 | |
| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Diphenylpyridine N Oxide and Derivatives
Classical Oxidation Techniques for N-Oxide Formation
The direct oxidation of the nitrogen atom in the pyridine (B92270) ring is the most traditional and straightforward method for synthesizing pyridine N-oxides. This approach involves treating the parent heterocycle, in this case, 2,6-diphenylpyridine (B1197909), with a suitable oxidizing agent.
Peracid-Mediated Oxidation Protocols
Peroxy acids, or peracids, are among the most common and effective reagents for the N-oxidation of pyridines. abertay.ac.uk The first reported synthesis of pyridine N-oxide utilized peroxybenzoic acid. wikipedia.org For 2,6-diphenylpyridine, reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective. The reaction proceeds through the transfer of an oxygen atom from the peracid to the lone pair of electrons on the pyridine nitrogen. abertay.ac.uk
The general protocol involves dissolving the pyridine derivative in a suitable solvent, such as dichloromethane (B109758), and adding the peracid at a controlled temperature, often starting at 0-5 °C before allowing the reaction to proceed at room temperature. google.com The efficiency of the oxidation is high, leading to good yields of the desired N-oxide. google.com Peracetic acid, often generated in situ from glacial acetic acid and hydrogen peroxide, is another widely used reagent for this transformation. abertay.ac.uk
| Peracid Reagent | Typical Solvent | General Conditions | Reference |
|---|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0 °C to room temperature, 24h | google.com |
| Peracetic acid (CH₃CO₃H) | Acetic Acid | Generated in situ with H₂O₂, reaction at elevated temperatures (e.g., 70°C) | abertay.ac.ukbme.hu |
| Peroxybenzoic acid (C₆H₅CO₃H) | Various organic solvents | Historical method, effective for general pyridine oxidation | wikipedia.org |
Hydrogen Peroxide-Based Oxidation Strategies
Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its only byproduct is water. acs.org However, it does not typically react directly with pyridines. Its oxidizing power is usually harnessed by using it in conjunction with an acid, such as glacial acetic acid, which leads to the in situ formation of a peracid (peracetic acid). bme.huclockss.org The synthesis of 2,6-diphenylpyridine N-oxide can be achieved using this system. smolecule.com
A safer and more convenient alternative for handling hydrogen peroxide is the use of urea-hydrogen peroxide (UHP), a stable solid adduct that releases H₂O₂ under reaction conditions. orgsyn.org This reagent is particularly useful in systems catalyzed by metal complexes.
| H₂O₂ System | Activator/Solvent | Key Features | Reference |
|---|---|---|---|
| Aqueous H₂O₂ | Acetic Acid | Eco-friendly, forms peracetic acid in situ. | bme.hu |
| Urea-Hydrogen Peroxide (UHP) | Various, often with a metal catalyst | Solid, stable, and safer source of H₂O₂. | orgsyn.org |
Metal-Oxidant System Applications (e.g., Methyltrioxorhenium)
The efficiency of hydrogen peroxide as an oxidant can be significantly enhanced by using a metal catalyst. Methyltrioxorhenium (MTO, CH₃ReO₃) is a highly versatile and effective catalyst for the N-oxidation of pyridines using hydrogen peroxide as the terminal oxidant. arkat-usa.orgnih.gov The MTO system is known for its high yields and applicability to a wide range of substituted pyridines. arkat-usa.org The catalytic cycle involves the formation of highly reactive rhenium peroxo complexes. thieme-connect.de
Other metal-based systems have also been developed. For instance, polyoxometalates (POMs), such as the Keplerate polyoxomolybdate ({Mo132}), can catalyze the oxidation of various pyridines to their corresponding N-oxides in high yields at room temperature with hydrogen peroxide. rsc.orgresearchgate.net Manganese porphyrin complexes have also been shown to be effective catalysts for this transformation. nih.gov
| Catalyst | Oxidant | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Methyltrioxorhenium (MTO) | H₂O₂ or UHP | Catalytic amounts (0.2-0.5 mol%) in solvents like methanol (B129727) or nitromethane | High efficiency and yields for various substituted pyridines. | arkat-usa.orgthieme-connect.detum.de |
| Polyoxomolybdate ({Mo132}) | H₂O₂ | Room temperature, reusable catalyst | Mild conditions, high yields, and catalyst recyclability. | rsc.org |
| Manganese tetrakis(2,6-dichlorophenyl)porphyrin | H₂O₂ with ammonium (B1175870) acetate (B1210297) | CH₂Cl₂/CH₃CN solvent system | Effective for a variety of pyridine derivatives. | arkat-usa.orgnih.gov |
Advanced Synthetic Approaches to Substituted 2,6-Diphenylpyridine N-oxides
Beyond classical oxidation, advanced methodologies have been developed to synthesize more complex, substituted derivatives of this compound. These routes often involve the formation of the substituted pyridine ring system with the N-oxide moiety already in place or introduced subsequently.
Palladium-Catalyzed C-H Arylation and Cross-Coupling Strategies
Palladium-catalyzed reactions have revolutionized the synthesis of biaryl compounds, and these methods are applicable to pyridine N-oxides. The N-oxide group acts as a directing group, facilitating the selective functionalization of the C-H bonds at the C2 and C6 positions.
An efficient method for the direct arylation of pyridine N-oxides involves a palladium-catalyzed C-H bond activation. rsc.orgnih.gov In this approach, a pyridine N-oxide is coupled with an arylating agent, such as potassium aryltrifluoroborates, in the presence of a palladium catalyst like Pd(OAc)₂. nih.govrsc.org This strategy allows for the direct introduction of aryl groups onto the pyridine N-oxide core with high regioselectivity for the ortho positions, providing a powerful tool for synthesizing substituted 2-arylpyridine N-oxides. rsc.org
Furthermore, traditional cross-coupling reactions, such as the Suzuki coupling, can be employed. mdpi.com Pyridine N-oxides can be successfully coupled with aryl halides to form bipyridine mono-N-oxides. lboro.ac.uk This allows for the construction of unsymmetrical bipyridine derivatives. Addition of Grignard reagents to pyridine N-oxides can yield 2-substituted pyridine N-oxides, which can then undergo a second Grignard addition to produce 2,6-disubstituted pyridines. organic-chemistry.orgorganic-chemistry.orgnih.gov
| Reaction Type | Catalyst System | Coupling Partners | Key Outcome | Reference |
|---|---|---|---|---|
| Direct C-H Arylation | Pd(OAc)₂ / TBAI | Pyridine N-oxide + Potassium aryltrifluoroborate | Selective formation of 2-arylpyridine N-oxides. | nih.govrsc.org |
| Cross-Coupling | Pd catalyst | Pyridine N-oxide + Aryl halide | Synthesis of non-symmetrical bipyridine mono-N-oxides. | lboro.ac.uk |
| Grignard Addition | None (reagent-based) | Pyridine N-oxide + Grignard reagent (R-MgX) | Formation of 2-substituted and 2,6-disubstituted pyridine N-oxides. | organic-chemistry.orgnih.gov |
Ring Transformation and Cycloaddition Routes
Ring transformation and cycloaddition reactions offer alternative pathways to construct the pyridine N-oxide ring system itself. One such method involves the ring transformation of isoxazoles. arkat-usa.org For example, certain isoxazolines can be converted into substituted 2-aminopyridine (B139424) N-oxides in the presence of a base. nih.gov
Cycloaddition reactions provide another powerful route. A notable example is the cycloaddition of nitrile oxides with unprotected homoallyl alcohols. oup.com This reaction forms a 5-(hydroxymethyl)-2-isoxazoline intermediate. Subsequent oxidation of the alcohol to a ketone, followed by reductive cleavage of the N-O bond and cyclization, affords substituted pyridine derivatives. oup.com While this route leads to pyridines, the strategic placement of functionalities allows for subsequent N-oxidation to access the target compounds. The 1,3-dipolar cycloaddition reactivity of pyridine N-oxides themselves with dipolarophiles like phenylsulfonylpropadiene has also been explored, leading to complex rearranged products. clockss.org
De Novo Synthesis Approaches and Condensation Reactions
The construction of the this compound core from acyclic precursors, known as de novo synthesis, often relies on powerful condensation reactions. One of the most prominent methods is the Kröhnke pyridine synthesis. wikipedia.org This reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate. wikipedia.org While the classic Kröhnke synthesis yields pyridines, modifications can lead to the formation of pyridine N-oxides.
A significant advancement in this area is the development of one-pot synthesis methods. For instance, 2,4,6-triarylpyridines, also known as Kröhnke pyridines, have been efficiently synthesized by reacting chalcones with ammonium acetate under solvent-free conditions, showcasing a greener and more efficient approach. researchgate.net Further modifications, such as using a TMSOTf/HMDS system under microwave irradiation, provide a rapid and high-yielding route to 2,4,6-triarylpyridines from chalcones. nih.govresearchgate.net
Another approach involves the reaction of 1,5-dicarbonyl compounds, which can be formed in situ, with a nitrogen source. For example, the reaction of acetophenones with Mannich salts can generate 1,5-dicarbonyl intermediates that subsequently cyclize with ammonium acetate to form the pyridine ring. researchgate.net
The direct synthesis of pyridine N-oxides can also be achieved. For example, the reaction of conjugated acetylenes with substituted methylamines has been reported to yield 2-p-tolyl-3,6-diphenylpyridine N-oxide, among other products. mdpi.com Additionally, a three-component reaction involving pyridine N-oxides, acyl chlorides, and cyclic ethers can lead to substituted pyridines, proceeding through a proposed carbene intermediate. acs.org
Table 1: Examples of De Novo Synthesis of 2,6-Diarylpyridine Derivatives
| Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chalcones | Ammonium acetate, solvent-free, 100°C | 2,4,6-Triarylpyridines | Excellent | researchgate.net |
| Chalcones | TMSOTf/HMDS, microwave irradiation | 2,4,6-Triarylpyridines or 3-benzyl-2,4,6-triarylpyridines | Good to Excellent | nih.govresearchgate.net |
| Acetophenones, Mannich salts | Cyclohexane-1,4-dione monoethylene acetal, then ammonium acetate | 2-Aryl-substituted 7,8-dihydroquinolin-6(5H)-ones | Not specified | researchgate.net |
| 1,4-Diphenylbutadiyne, Benzylamine | K₂CO₃, DMF, 140°C | 2,3,6-Triphenylpyridine | 99% | mdpi.com |
| Pyridine N-oxide, Acyl chloride, Cyclic ether | 25-50°C | Substituted pyridine | Up to 58% | acs.org |
This table is interactive. Click on the headers to sort.
Regioselectivity and Stereoselectivity Control in this compound Synthesis
Controlling the position of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in synthesizing complex molecules like substituted 2,6-diphenylpyridine N-oxides.
Regioselectivity:
The inherent reactivity of the pyridine N-oxide ring directs incoming electrophiles and nucleophiles primarily to the C2 and C4 positions. scripps.edu This is a result of the electronic properties of the N-oxide group, which increases the reactivity of the ring towards both types of reagents compared to pyridine itself. semanticscholar.orgthieme-connect.de
Several strategies have been developed to achieve high regioselectivity in the synthesis of substituted pyridine N-oxides. For instance, the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride (B1165640) or DMF, allows for the regioselective introduction of substituents at the C2 position, enabling the synthesis of 2,6-disubstituted pyridines. organic-chemistry.orgnih.gov
In the reaction of benzynes with pyridine N-oxides, the reaction conditions can be modified to selectively yield 2-substituted pyridines instead of the 3-substituted isomers. rsc.org Furthermore, highly regioselective halogenation of unsymmetrical pyridine N-oxides at the C2 position can be achieved under mild conditions using reagents like oxalyl chloride or bromide. researchgate.net Similarly, regioselective bromination at the C2 position of fused pyridine N-oxides can be accomplished using p-toluenesulfonic anhydride and tetrabutylammonium (B224687) bromide. tcichemicals.com
Table 2: Regioselective Reactions for Pyridine N-oxide Functionalization
| Substrate | Reagents | Position of Functionalization | Product | Reference |
|---|---|---|---|---|
| Pyridine N-oxide | Grignard reagent, then Ac₂O or DMF | C2 | 2-Substituted pyridine or 2-substituted pyridine N-oxide | organic-chemistry.orgnih.gov |
| Pyridine N-oxide | Benzyne (modified conditions) | C2 | 2-(2-Hydroxyaryl)pyridine | rsc.org |
| Unsymmetrical pyridine N-oxide | Oxalyl chloride/bromide | C2 | 2-Halopyridine | researchgate.net |
| Fused pyridine N-oxide | p-Toluenesulfonic anhydride, Bu₄NBr | C2 | C2-Brominated fused pyridine | tcichemicals.com |
This table is interactive. Click on the headers to sort.
Stereoselectivity:
While the synthesis of this compound itself does not typically involve the creation of stereocenters, the synthesis of its derivatives can. A notable area of research is the stereoselective synthesis of atropisomeric bipyridine N,N'-dioxides, which are axially chiral. urfu.ru These compounds have found applications as powerful Lewis base catalysts. urfu.ru
One method for their synthesis involves the oxidative dimerization of chiral pyridine N-oxides using O₂ as the terminal oxidant. urfu.ru This approach has been shown to produce a series of axially chiral dipyridine N,N'-dioxides with high chemo- and stereoselectivity. urfu.ru However, it has been noted that some functionalized pyridine N-oxides can undergo facile thermal racemization, indicating that the stereochemical stability of the newly formed chiral axis needs to be carefully considered. nih.gov
The use of chiral N-oxides as organocatalysts in various asymmetric reactions, such as allylation and Michael additions, has also been explored, highlighting the importance of stereochemistry in the applications of these compounds. mdpi.com
Reactivity and Mechanistic Investigations of 2,6 Diphenylpyridine N Oxide
Nucleophilic and Electrophilic Reactivity Profiles
The N-oxide group significantly modifies the electronic properties of the pyridine (B92270) ring. The resonance structures indicate that the oxygen atom can donate electron density to the ring, enhancing its nucleophilicity at the C2, C4, and C6 positions. thieme-connect.de Conversely, the positively charged nitrogen atom withdraws electron density, making these same positions susceptible to nucleophilic attack, particularly after activation of the N-oxide oxygen. thieme-connect.de
Electron-Pair Donating Capacity of the N-Oxide Oxygen Atom
The oxygen atom of the N-oxide group in 2,6-diphenylpyridine (B1197909) N-oxide possesses a lone pair of electrons, rendering it a potent electron-pair donor and a strong hydrogen bond acceptor. acs.orgresearchgate.net This capacity for electron donation is fundamental to its role as a nucleophilic catalyst and as a directing group in various chemical transformations. acs.orgresearchgate.net The nucleophilicity of the oxygen atom in pyridine N-oxides is generally greater than that of the nitrogen atom in the corresponding pyridines. acs.org
Activation Towards Electrophilic Aromatic Substitution Reactions
The N-oxide functionality activates the pyridine ring towards electrophilic aromatic substitution, primarily at the C4 position. researchgate.net The electron-donating character of the N-oxide group increases the electron density at the para-position, facilitating attack by electrophiles. For instance, the nitration of pyridine N-oxide derivatives typically yields the 4-nitro product. researchgate.netabertay.ac.uk In the case of 2,6-disubstituted pyridine N-oxides, electrophilic attack is strongly directed to the C4 position. abertay.ac.uk While specific studies on the electrophilic substitution of 2,6-diphenylpyridine N-oxide are not extensively detailed in the reviewed literature, it is expected to follow this general principle, leading to 4-substituted products.
Activation Towards Nucleophilic Attack
The pyridine N-oxide can be activated by electrophilic reagents, such as anhydrides or sulfonyl chlorides, which makes the pyridine ring, particularly the C2 and C6 positions, highly susceptible to nucleophilic attack. researchgate.netorganic-chemistry.org Following nucleophilic addition, a subsequent elimination step can lead to the formation of 2-substituted pyridines. researchgate.net However, for this compound, the C2 and C6 positions are already occupied. Therefore, nucleophilic attack would be directed to the C4 position after activation of the N-oxide. The steric hindrance from the phenyl groups can influence the rate and feasibility of such reactions.
C-H Activation and Functionalization Reactions
The N-oxide group serves as an effective directing group for the ortho-C-H functionalization of the pyridine ring. This has been extensively utilized in transition metal-catalyzed reactions to introduce various substituents.
Ortho-Arylation Mechanisms
Palladium-catalyzed direct C-H arylation of pyridine N-oxides is a well-established method for the synthesis of 2-arylpyridines. rsc.orgfu-berlin.de The reaction mechanism is believed to involve the coordination of the N-oxide to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. fu-berlin.de This intermediate then undergoes reductive elimination to afford the arylated product. For this compound, the ortho positions are the C-H bonds of the phenyl groups. While direct C-H arylation of the pyridine ring at the ortho positions is blocked, the N-oxide can direct the functionalization of the ortho C-H bonds of the phenyl substituents.
A study on the copper-catalyzed arylation of 2-phenylpyridine (B120327) N-oxide with arylboronic esters demonstrated the formation of 2,6-diphenylpyridine. rsc.org This suggests a pathway for the introduction of a second phenyl group onto an existing 2-phenylpyridine N-oxide scaffold.
Table 1: Representative Examples of Metal-Catalyzed Ortho-Arylation of Pyridine N-Oxides
| Catalyst | Arylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(acac)₂ | Phenylboronic ester | tBuOK | Toluene (B28343) | 110 | 79 | rsc.org |
| Pd(OAc)₂ | Aryl iodides | Cs₂CO₃ | Toluene | 100 | up to 80 | beilstein-journals.org |
Note: The yields are for the arylation of various substituted pyridine N-oxides and serve as representative examples of the reaction class.
Alkylation and Alkenylation Pathways
The C-H bonds of pyridine N-oxides can also be alkylated and alkenylated through transition metal catalysis. Cationic iridium and rhodium complexes have been shown to be effective for the C-H alkylation of 2-substituted pyridine N-oxides with acrylates at the C6 position. rsc.orgmdpi.com The proposed mechanism involves the coordination of the N-oxide, followed by C-H activation and insertion of the alkene into the metal-hydride bond.
Similarly, rhodium-catalyzed reactions of pyridine N-oxides with alkenes and alkynes can lead to C2-alkylation. mdpi.com For this compound, these reactions would be expected to occur at the C4 position, although specific examples are not prevalent in the literature. The steric bulk of the phenyl groups would likely play a significant role in the efficiency of these transformations. researchgate.net
Transition-metal-free methods for the alkylation of pyridine N-oxides have also been developed, for instance, through the addition of Grignard reagents followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. organic-chemistry.orgorganic-chemistry.org
Table 2: Examples of Metal-Catalyzed C-H Alkylation of 2-Substituted Pyridine N-Oxides with Ethyl Acrylate (B77674)
| Catalyst System | N-Oxide Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Ir(cod)₂]BARF / rac-BINAP | 2-Benzylpyridine N-oxide | 120 | 48 | 88 | rsc.org |
| [Ir(cod)₂]BARF / rac-BINAP | 2-Phenylpyridine N-oxide | 120 | 48 | 79 | rsc.org |
| [Ir(cod)₂]BARF / rac-BINAP | 2-Methylpyridine N-oxide | 120 | 48 | 65 | rsc.org |
Note: This table presents data for the C6-alkylation of various 2-substituted pyridine N-oxides, illustrating the general reactivity pattern.
Halogenation Studies
The electronic properties of the pyridine N-oxide ring system significantly influence its reactivity towards electrophiles. The N-oxide group activates the pyridine ring, particularly at the 4-position, making it susceptible to electrophilic substitution. While direct halogenation studies on this compound are not extensively detailed in the literature, the halogenation of its parent compound, 2,6-diphenylpyridine, provides insight into the expected regioselectivity.
Direct bromination of 2,6-diphenylpyridine typically occurs at the 4-position. This reaction is generally carried out using brominating agents like bromine or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst or under controlled temperature conditions to prevent polybromination. The activation provided by the N-oxide functionality would further favor substitution at this position. Therefore, the halogenation of this compound is expected to proceed with high regioselectivity to yield 4-halo-2,6-diphenylpyridine N-oxide. A subsequent deoxygenation step can then produce the 4-halo-2,6-diphenylpyridine.
Table 1: Representative Conditions for Bromination of 2,6-Diphenylpyridine
| Reagent | Catalyst/Conditions | Solvent | Temperature | Product |
|---|
Oxygen Atom Transfer Chemistry
A pivotal aspect of pyridine N-oxide chemistry is its ability to act as an oxygen atom transfer (OAT) agent. researchgate.net The N-O bond is relatively weak and can be cleaved, allowing the oxygen atom to be transferred to a suitable substrate. This property makes this compound and related compounds valuable oxidants in various organic transformations, particularly in metal-catalyzed reactions where they can generate high-valent metal-oxo species. researchgate.net
Role as an Oxidant in Metal-Catalyzed Hydroxylations
Pyridine N-oxides, especially those with substituents at the 2- and 6-positions, are effective terminal oxidants in metal-catalyzed C–H bond hydroxylation reactions. researchgate.net These reactions are of significant interest as they allow for the direct conversion of alkanes and arenes into alcohols and phenols. Ruthenium-based catalytic systems are predominantly employed for these transformations. researchgate.net In such systems, the pyridine N-oxide transfers its oxygen atom to the low-valent metal center, generating a reactive high-valent metal-oxo intermediate that is capable of activating C-H bonds.
Epoxidation Reactions Utilizing Pyridine N-Oxides
The transfer of an oxygen atom from pyridine N-oxides is a well-established method for the epoxidation of alkenes. researchgate.net This reaction typically requires a transition metal catalyst, with ruthenium-porphyrin complexes being the most studied. researchgate.net The pyridine N-oxide serves as the terminal oxidant, forming a reactive metal-oxo species that then transfers the oxygen atom to the alkene double bond to form an epoxide. researchgate.netopenstax.org
The use of 2,6-disubstituted pyridine N-oxides is often preferred because the substituents can prevent coordination of the resulting pyridine to the metal center, which could otherwise poison the catalyst. researchgate.net The reaction is versatile, applicable to a range of alkenes including styrenes and cycloalkenes, and can proceed with high yields. researchgate.net Chiral porphyrin ligands have been used in conjunction with these systems to achieve enantioselective epoxidations. researchgate.net
Table 2: Representative Metal-Catalyzed Epoxidation using a Pyridine N-Oxide Oxidant
| Alkene Substrate | Catalyst System | N-Oxide | Solvent | Product |
|---|---|---|---|---|
| Styrene | Ruthenium-Porphyrin Complex | 2,6-Dichloropyridine (B45657) N-oxide | Benzene | Styrene Oxide |
Data derived from studies on 2,6-dichloropyridine N-oxide, which serves as a model for the reactivity of 2,6-disubstituted pyridine N-oxides. researchgate.net
Oxygenation of Unsaturated Hydrocarbons (Alkenes and Alkynes)
Beyond epoxidation, the oxygen atom transfer chemistry of pyridine N-oxides extends to the broader oxygenation of unsaturated hydrocarbons, including both alkenes and alkynes. researchgate.net In metal-catalyzed systems, these reactions can lead to the formation of various oxygenated products. For alkenes, besides epoxides, carbonyl compounds can be formed, sometimes through rearrangement or further oxidation of the initial epoxide. researchgate.net The oxygenation of alkynes using N-oxide oxidants can similarly yield valuable carbonyl-containing products. These transformations highlight the utility of pyridine N-oxides as versatile oxygen sources in synthetic organic chemistry. researchgate.net
Deoxygenation Strategies for this compound
The removal of the N-oxide functional group is a crucial step in many synthetic sequences, as it restores the parent pyridine structure after the N-oxide has been used to direct reactivity or as an auxiliary. arkat-usa.orgresearchgate.net Various methods have been developed for the deoxygenation of pyridine N-oxides, with catalytic reduction methods being particularly efficient and mild.
Catalytic Reduction Methods
Catalytic methods offer a chemoselective and efficient route for the deoxygenation of pyridine N-oxides, often tolerating other functional groups that might be affected by harsher stoichiometric reagents. organic-chemistry.org
One prominent method involves palladium catalysis. A system using palladium(II) acetate (B1210297) ([Pd(OAc)₂]) with a ferrocene-based diphosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), effectively catalyzes the deoxygenation of pyridine N-oxides. organic-chemistry.orgorganic-chemistry.org In this process, a trialkylamine like triethylamine (B128534) serves as the oxygen acceptor, and the reaction can be promoted by either conventional heating or microwave irradiation. organic-chemistry.org This method is noted for its tolerance of sensitive functional groups like nitro, hydroxy, and ester groups. organic-chemistry.org
Other transition metal catalysts have also been successfully employed. Ruthenium porphyrin complexes can catalyze deoxygenation under mild conditions. lookchem.com Additionally, catalytic systems based on rhenium and molybdenum have been developed, often using triphenylphosphine (B44618) as the oxygen acceptor. researchgate.net
Table 3: Palladium-Catalyzed Deoxygenation of Pyridine N-Oxides
| Catalyst | Ligand | Oxygen Acceptor | Solvent | Temperature |
|---|
This table summarizes optimized conditions reported for the deoxygenation of various pyridine N-oxide derivatives. organic-chemistry.org
Coordination Chemistry and Ligand Design with 2,6 Diphenylpyridine N Oxide
Complexation with Transition Metals
The coordination of 2,6-diphenylpyridine (B1197909) N-oxide and its derivatives to transition metals has been a subject of significant research, leading to the synthesis of novel complexes with interesting reactivity and photophysical properties.
Bis-cyclometalated complexes utilizing the 2,6-diphenylpyridine framework yield gold(III) complexes that are notably stable both thermally and chemically. doi.org A common synthetic strategy involves the orthometalation with mercury acetate (B1210297), followed by a transmetalation step with tetrachloroauric(III) acid (HAuCl₄). doi.org The resulting (C^N^C)AuCl complex, where C^N^C represents the dianionic, tridentate 2,6-diphenylpyridine ligand, is emissive at low temperatures in acetonitrile (B52724) but not at room temperature, a behavior attributed to the dominance of non-radiative decay pathways. doi.org
The introduction of alkynyl ligands can suppress these non-radiative processes, leading to a large family of emissive (C^N^C)Au–C≡CR complexes. doi.org Furthermore, mono- and binuclear cyclometalated gold(III) complexes have been synthesized using K[AuCl₄] and an organomercury(II) compound as precursors. acs.org X-ray crystallography has revealed the molecular structures of several of these complexes, such as [Au(C^N^C)(Spy-2)] (where Spy-2 is 2-mercaptopyridine) and binuclear complexes like Au₂(C^N^C)₂(μ-dppm)₂. acs.org In these binuclear structures, weak π-π interactions are observed between the intramolecular [Au(C^N^C)] moieties, with interplanar separations of approximately 3.4 Å. acs.org These interactions are also indicated by a red shift in the absorption bands of the binuclear complexes compared to their mononuclear counterparts in solution. acs.org
A series of luminescent alkynylgold(III) complexes with various tridentate bis-cyclometalating ligands derived from 2,6-diphenylpyridine have been synthesized and characterized. researchgate.net Electrochemical studies of these complexes show a ligand-centered reduction originating from the tridentate C^N^C pincer ligands and an alkynyl-centered oxidation. researchgate.net
Table 1: Selected Gold(III) Complex Data
| Complex | Key Structural Feature | Emission Properties |
|---|---|---|
| [Au(C^N^C)Cl] | Mononuclear | Emissive at low temperature (77 K) in acetonitrile doi.orgacs.org |
| Au₂(C^N^C)₂(μ-dppm)₂ | Binuclear, π-π interactions | Emissive at low temperature (77 K) in acetonitrile acs.org |
The coordination chemistry of 2,6-diphenylpyridine extends to palladium(II) and platinum(II), forming a range of cyclometalated complexes. Both mononuclear complexes of the type [(C^N^C)M(L)] (where M = Pd or Pt) and dinuclear complexes have been synthesized and characterized. researchgate.net For instance, a series of cyclometalated mono- and di-nuclear platinum(II) complexes, including [(C^N^C)Pt(DMSO)] and [((C^N^C)Pt)₂(pyrazine)], have been prepared. researchgate.net
In a comparative study, two series of isoelectronic Au(III) and Pt(II) alkynylphosphonium complexes, [M(CNC)(C₂−L−P(CH₃)Ph₂)]ⁿ⁺ (where M = Au, n=1; M = Pt, n=0), were synthesized to explore the differences in their photophysical properties. mdpi.com Despite being isoelectronic, the Au(III) and Pt(II) complexes exhibited distinct photophysical behaviors. mdpi.com The Pt(II) complexes generally show strong absorption bands at higher energies (<300 nm) assigned to ¹LC transitions and weaker, red-shifted bands (350–450 nm) arising from mixed ¹MLCT and ¹LL'CT transitions. mdpi.com One of the platinum complexes demonstrated the first instance of room-temperature solution phosphorescence for this class of compounds. mdpi.com
The reaction of 2,6-diphenylpyridine with platinum(II) can also lead to complexes where the ligand is only monodeprotonated, acting as a bidentate C^N ligand, resulting in chiral cis-complexes. acs.org The stability and reactivity of these complexes can be influenced by ancillary ligands and external stimuli. For example, a stable Pt(II) complex with a tridentate 2,6-diphenylpyridine and a 4-dimethylaminopyridine (B28879) (DMAP) ligand undergoes selective C-Pt bond cleavage upon addition of an acid. nih.gov This process is reversible, with the original complex being regenerated upon the addition of a base. nih.gov
Table 2: Comparison of Au(III) and Pt(II) Complex Properties
| Metal Center | Complex Type | Key Photophysical Property |
|---|---|---|
| Au(III) | [Au(CNC)(C₂−L−P(CH₃)Ph₂)]⁺ | Transition characterized as a mix of ILCT, LC, LL'/MLCT mdpi.com |
While the coordination chemistry of 2,6-diphenylpyridine N-oxide itself with ruthenium and iron is less extensively documented in the provided results, related pyridine-based ligands offer insights. Generally, pyridine-N-oxides are known to coordinate to transition metals, including iron and ruthenium, through the oxygen atom. wikipedia.org These complexes are typically high spin and kinetically labile. wikipedia.org
In the context of ruthenium, complexes with related cyclometalated 2-phenylpyridine (B120327) ligands have been synthesized. znaturforsch.com For example, the reaction of Ru₃(CO)₁₂ with 2-phenylpyridine can yield dinuclear ruthenium(II) complexes. znaturforsch.com Although direct examples with this compound are not detailed, the use of other heteroaromatic N-oxides as oxidants in ruthenium-porphyrin catalyzed reactions suggests the potential for interaction. researchgate.net However, it has been hypothesized that bulky ortho-substituents, such as the phenyl groups in this compound, might hinder the interaction with the catalyst. researchgate.net
Regarding iron, studies have focused on iron(III) porphyrin complexes with pyridine (B92270) N-oxide as an axial ligand. nih.gov Both five-coordinate and six-coordinate complexes have been investigated, with the latter sometimes exhibiting spin-crossover behavior. nih.gov A five-coordinate iron(III) porphyrin complex with a neutral pyridine N-oxide ligand has been isolated and structurally characterized, representing a rare example of such a coordination mode. nih.gov
Tridentate Ligand Systems Derived from this compound
The this compound scaffold is a precursor to powerful tridentate ligands that have significantly impacted coordination chemistry and materials science.
The deprotonation of the two phenyl rings in 2,6-diphenylpyridine at the ortho positions, along with coordination of the central pyridine nitrogen, creates a dianionic, tridentate C^N^C pincer ligand. This ligand framework is known to form highly stable, square-planar complexes with d⁸ metals like Pt(II) and Au(III). doi.orgbeilstein-journals.org The strong ligand field exerted by the C^N^C ligand is crucial for destabilizing the d-d excited states that often lead to non-radiative deactivation in these metal complexes. beilstein-journals.org
These C^N^C pincer complexes have been utilized in the construction of various mononuclear and polynuclear structures. For example, they have been combined with N-heterocyclic carbene (NHC) ligands to create new Au(III) and Pt(II) complexes. rsc.org The synthesis of a Pt(II)-Au(III) hetero-dimetallic complex supported by a Y-shaped tris-NHC ligand has also been reported, showcasing the versatility of the C^N^C framework in building complex molecular architectures. rsc.org
The electronic properties of the C^N^C ligand system can be systematically tuned by introducing substituents on the phenyl rings. This modulation directly influences the properties of the resulting metal complexes, particularly their emission characteristics.
By systematically varying electron-withdrawing groups—such as cyano, fluoro, trifluoromethyl, and trifluoromethoxy—on the phenyl rings of the C^N^C ligand in arylgold(III) complexes, the emission maxima have been significantly blue-shifted. rsc.org For example, emission wavelengths have been tuned from 492 nm down to 466 nm in dichloromethane (B109758) solution. rsc.org This demonstrates that increasing the electron-withdrawing nature of the substituents can effectively lower the energy of the highest occupied molecular orbital (HOMO) of the complex, leading to a larger HOMO-LUMO gap and higher energy (bluer) emission. rsc.org The emission from these complexes is generally assigned as originating from a metal-perturbed triplet intraligand [π → π*(C^N^C)] state, with some aryl-to-pyridine charge transfer character. rsc.org
This ability to fine-tune the electronic properties of the ligand, and consequently the photophysical properties of the metal complex, is a powerful tool in the rational design of new materials for applications such as organic light-emitting diodes (OLEDs). rsc.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-diphenylpyridine |
| 4-dimethylaminopyridine (DMAP) |
| Gold(III) |
| Palladium(II) |
| Platinum(II) |
| Ruthenium |
| Iron |
| K[AuCl₄] |
| Hg(C^N^CH)Cl |
| [Au(C^N^C)(Spy-2)] |
| 2-mercaptopyridine |
| [Au(C^N^C)PPh₃]ClO₄ |
| Au₂(C^N^C)₂(μ-dppm)₂ |
| Au₂(C^N^C)₂(μ-dppe)₂ |
| [Au(C^N^C)Cl] |
| [Pt(CNC)(alkynyl)] |
| [M(CNC)(C₂−L−P(CH₃)Ph₂)]ⁿ⁺ |
| [((C^N^C)PtII)₂(pyrazine)] |
| [(C^N^C)PtII(DMSO)] |
| [Au(CNC)Cl] |
| [Pt(CNC)(DMSO)] |
| Pyridine N-oxide |
| Ru₃(CO)₁₂ |
| 2-phenylpyridine |
| [Ru(OCH₃)(ppy)(CO)₂]₂ |
| N-heterocyclic carbene (NHC) |
Chiral N-Oxide Ligands in Asymmetric Catalysis
While this compound itself is an achiral molecule, the incorporation of chiral motifs into the pyridine N-oxide framework has given rise to a significant class of ligands and organocatalysts for asymmetric synthesis. nih.gov These chiral controllers are valued for their ability to create specific electronic and steric environments in the transition states of chemical reactions. nih.gov The strong electron-donating nature of the N-oxide oxygen atom makes these compounds powerful Lewis bases. nih.gov This property is particularly effective for activating organosilicon reagents, such as allyltrichlorosilane, a feature that has been widely exploited in the development of new stereoselective methodologies. nih.gov Chiral heteroaromatic N-oxides have proven to be highly active catalysts capable of inducing high levels of asymmetry under generally mild reaction conditions, serving as effective, metal-free organocatalysts or as chiral ligands for various metal complexes. nih.govnih.gov
Stereoselective Applications in Organic Transformations
Chiral pyridine N-oxide derivatives have been successfully applied as catalysts in a diverse array of stereoselective organic transformations. nih.gov Their utility spans from carbon-carbon bond-forming reactions to the desymmetrization of meso compounds. nih.govencyclopedia.pub
One of the most well-studied applications is the asymmetric allylation of aldehydes, a key method for producing valuable homoallylic alcohols. researchgate.net Conformationally rigid chiral pyridine N-oxides have been designed that catalyze the allylation of aldehydes with allyltrichlorosilane, achieving yields up to 98% and enantiomeric excesses (ee) as high as 94%. researchgate.net Similarly, atropisomeric biaryl pyridine N-oxides, synthesized via biocatalytic dynamic kinetic resolution, have also shown efficacy as catalysts for the asymmetric allylation of benzaldehyde (B42025) derivatives. scispace.com
The asymmetric nitroaldol (Henry) reaction, which constructs quaternary carbon centers, is another area where these catalysts have excelled. mdpi.com A nickel complex featuring a chiral aminophenol sulfonamide ligand was developed for the asymmetric Henry reaction of 2-acylpyridine N-oxides, producing β-nitro tertiary alcohols in up to 99% yield and 99% ee. mdpi.com In other work, copper complexes with chiral pyridine N-oxides bearing oxazoline (B21484) moieties have been used to catalyze the Henry reaction, achieving moderate to good enantioselectivity. encyclopedia.pubmdpi.com
More recently, chiral 4-aryl-pyridine N-oxides (ArPNOs) have been developed as superior nucleophilic organocatalysts for the acylative dynamic kinetic resolution (DKR) of azoles. acs.org In a three-component reaction between an azole, an aldehyde, and an anhydride (B1165640), a catalyst loading of just 5 mol% furnished the desired products with excellent diastereomeric ratios (>20:1) and enantioselectivity (up to 99% ee). acs.orgx-mol.com These catalysts overcome previous limitations that required a strong electron-donating group at the C-4 position of the pyridine ring, thus expanding the structural diversity and applicability of chiral N-oxide catalysts. acs.org
Other notable stereoselective applications include the propargylation and allenylation of aldehydes, the ring-opening of meso-epoxides, and Michael additions. nih.govnih.gov
Table 1: Selected Stereoselective Applications of Chiral Pyridine N-Oxide Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Reaction Type | Catalyst/Ligand Class | Substrate Example | Stereoselectivity | Reference |
|---|---|---|---|---|
| Asymmetric Allylation | Conformationally Rigid Pyridine N-Oxide | 4-Methoxybenzaldehyde | Up to 94% ee | researchgate.net |
| Asymmetric Allylation | Chiral Pyridine N-Oxide Oxazoline | Benzaldehyde | Up to 79% ee | mdpi.com |
| Asymmetric Henry Reaction | Ni-Aminophenol Sulfonamide Complex | 2-Acetylpyridine N-oxide | Up to 99% ee | mdpi.com |
| Acylative DKR | Chiral 4-Aryl-Pyridine N-Oxide (ArPNO) | 5-Phenyl tetrazole, Acetaldehyde | >20:1 rr, 99% ee | acs.org |
| Asymmetric Henry Reaction | Cu-Pyridine N-Oxide Oxazoline Complex | 3-Nitrobenzaldehyde | Up to 41% ee | encyclopedia.pub |
| Desymmetrization of Epoxides | Helical-Chiral Pyridine N-Oxide | Stilbene Oxide | Up to 94% ee | encyclopedia.pub |
Chiral Control in Reaction Selectivity
The ability of chiral N-oxide ligands to control reaction selectivity stems from their capacity to form highly organized transition states where the facial approach of a substrate is strictly governed. rsc.org In organocatalytic reactions involving silicon reagents, the mechanism of chiral induction is well-established. The Lewis basic N-oxide oxygen atom coordinates to the silicon atom (e.g., in allyltrichlorosilane), creating a hypervalent silicate (B1173343) intermediate. encyclopedia.pub This activation allows the reaction to proceed through a closed, chair-like cyclic transition state, where the chiral scaffold of the N-oxide catalyst sterically blocks one face of the electrophile (such as an aldehyde), permitting attack from only the more accessible face. encyclopedia.pub
The specific structure of the chiral ligand is paramount in determining the degree and even the direction of enantioselectivity. For instance, in the allylation of benzaldehyde catalyzed by chiral pyridine N-oxides modified with oxazoline units, a ligand derived from (S)-phenyl-glycinol yielded a product with 71% ee, while a bulkier camphor-derived ligand was less selective. mdpi.com This demonstrates that subtle changes to the chiral backbone can significantly alter the stereochemical outcome, likely by modifying the steric and electronic interactions, such as π–π stacking, within the transition state. mdpi.com
In metal-catalyzed transformations, the chiral N-oxide acts as a ligand that coordinates to the metal center to form a "chiral pocket". rsc.org Theoretical and experimental studies on N,N'-dioxide–metal complexes show that the geometry of this pocket—defined by bite angles, metal-oxygen bond lengths, and torsion angles—is dictated by the ligand's structure and the identity of the metal ion. rsc.org This defined chiral environment around the Lewis acidic metal center is what controls the stereoselectivity of the catalyzed reaction. rsc.org This principle was observed in an asymmetric sulfa-Michael reaction where changing the central metal ion or modifying ligand subunits resulted in a complete reversal of enantioselectivity. acs.org
The critical role of the N-oxide functionality itself is highlighted in studies comparing its catalytic activity to the corresponding non-oxidized pyridine. In the dynamic kinetic resolution of azoles, the chiral 4-aryl-pyridine N-oxide catalyst gave excellent enantioselectivity (92% ee), whereas its direct precursor, the chiral 4-aryl-pyridine, was ineffective, yielding only 16% ee. acs.org This confirms that the nucleophilic activation by the N-oxide oxygen is essential for achieving high levels of chiral control. acs.org
Table 2: Influence of Catalyst Structure on Reaction Selectivity This table is interactive. You can sort and filter the data by clicking on the column headers.
| Reaction | Catalyst System | Key Structural Variation | Outcome (Yield, ee%) | Reference |
|---|---|---|---|---|
| Allylation of Benzaldehyde | Pyridine N-oxide with (S)-phenyl-glycinol oxazoline | Phenyl group on chiral auxiliary | 21% Yield, 71% ee | mdpi.com |
| Allylation of Benzaldehyde | Pyridine N-oxide with camphor-derived oxazoline | Bulky camphor (B46023) group on chiral auxiliary | 90% Yield, 0% ee | mdpi.com |
| Allylation of Benzaldehyde | 3,5-Lutidine N-oxide with (S)-phenyl-glycinol oxazoline | Phenyl group + Methyl groups on pyridine | 26% Yield, 79% ee | mdpi.com |
| DKR of Azoles | Chiral 4-(3,5-dimethylphenyl)-Pyridine N-Oxide | N-Oxide present | 92% Yield, 92% ee | acs.org |
| DKR of Azoles | Chiral 4-(3,5-dimethylphenyl)-Pyridine | N-Oxide absent (isosteric control) | 29% Yield, 16% ee | acs.org |
Advanced Spectroscopic and Computational Characterization of 2,6 Diphenylpyridine N Oxide
Spectroscopic Analysis of Electronic Structure and Excitation Dynamics
The electronic properties of 2,6-Diphenylpyridine (B1197909) N-oxide are primarily investigated through UV-Visible absorption and fluorescence spectroscopy. These techniques provide insights into the energy of electronic transitions and the fate of excited states.
UV-Visible Absorption Spectroscopy
The UV-Visible absorption spectrum reveals the wavelengths of light that a molecule absorbs, corresponding to the promotion of electrons to higher energy orbitals. For aromatic systems like 2,6-Diphenylpyridine N-oxide, these transitions are typically π→π* and n→π* in nature.
The parent compound, 2,6-diphenylpyridine, exhibits strong absorption bands in the ultraviolet region, generally attributed to π→π* transitions within the aromatic rings. mdpi.com Studies on various 2,6-diphenylpyridine derivatives show characteristic absorption maxima between 270 and 320 nm. The introduction of the N-oxide functional group is expected to modulate these absorption characteristics. The N-oxide group can act as a π-donor through resonance and a σ-acceptor through induction, leading to a perturbation of the molecular orbitals. This typically results in a bathochromic (red-shift) or hypsochromic (blue-shift) of the absorption bands compared to the parent pyridine (B92270). For instance, in related gold(III) complexes, the metal-perturbed intraligand π–π* transition of the 2,6-diphenylpyridine ligand is observed in the 360–425 nm region. rsc.org
Table 1: UV-Visible Absorption Data
| Compound | Absorption Maxima (λmax) | Transition Type | Notes |
|---|---|---|---|
| 2,6-Diphenylpyridine | ~270-320 nm | π→π* | Data from studies on various derivatives. |
| This compound | Data not available | π→π, n→π | Expected to show shifted absorption bands relative to the parent compound due to the electronic influence of the N-oxide group. The n→π* transition, involving the lone pair on the oxygen atom, would likely appear as a weaker, longer-wavelength band. |
Fluorescence and Emission Studies, including Stokes Shift Analysis
Fluorescence spectroscopy provides information on the emission of light from a molecule after it has been electronically excited. 2,6-Diphenylpyridine and its derivatives are known for their fluorescent properties, making them useful as fluorophores. cymitquimica.comresearchgate.net The parent compound, 2,6-diphenylpyridine, is reported to have an emission maximum around 341 nm and is described as fluorescent in the blue-green region. mdpi.comresearchgate.net
The Stokes shift, which is the difference in energy between the absorption and emission maxima, is an important characteristic. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption and improve signal-to-noise ratios. Given the absorption and emission maxima of 2,6-diphenylpyridine, it possesses a significant Stokes shift. The N-oxide derivative is also expected to be fluorescent, although the N-oxide group can sometimes lead to quenching depending on the nature of the excited state. The emission wavelength will be dependent on the energy gap between the first excited state and the ground state.
Table 2: Fluorescence and Stokes Shift Data
| Compound | Absorption Max. (λabs) | Emission Max. (λem) | Stokes Shift (nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| 2,6-Diphenylpyridine | ~280 nm | ~341 nm mdpi.com | ~61 nm | ~6900 cm-1 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: The Stokes shift for 2,6-Diphenylpyridine is calculated using representative values from the literature.
Solvatochromic Behavior Investigations
Solvatochromism is the phenomenon where the color of a substance, and thus its absorption or emission spectrum, changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. Molecules with a significant change in dipole moment upon electronic excitation typically exhibit strong solvatochromism.
Derivatives of 2,6-diphenylpyridine, particularly those with electron-donating or electron-withdrawing substituents, are known to exhibit positive solvatochromism, where the emission spectrum shifts to longer wavelengths in more polar solvents. mdpi.com For example, 2,6-bis-(4-methylsulphanylphenyl)pyridine shows a clear shift in its emission maximum from 361 nm to 387 nm as solvent polarity increases. mdpi.com The introduction of the N-oxide group creates a strong dipole in this compound, making it highly polar. It is therefore highly probable that this compound would exhibit significant solvatochromic behavior, as the polar ground state would be stabilized to a different extent than the excited state in solvents of varying polarity.
Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by probing the magnetic properties of atomic nuclei.
Proton (1H) NMR Investigations
In the 1H NMR spectrum of 2,6-diphenylpyridine, the protons of the central pyridine ring are observed at characteristic chemical shifts. rsc.org Due to the anisotropic effect of the aromatic rings, the signals are well-resolved.
The N-oxidation of a pyridine ring significantly impacts the chemical shifts of the ring protons. Generally, the N-oxide group causes a downfield shift (deshielding) of the α-protons (protons at C2 and C6) and an upfield shift (shielding) of the γ-proton (proton at C4). In the case of this compound, the α-positions are substituted. However, looking at the data for 2,6-dimethylpyridine (B142122) N-oxide, the γ-proton (H-4) and β-protons (H-3, H-5) experience shifts upon N-oxidation. chemicalbook.com A similar trend is expected for this compound, where the H-4 proton of the pyridine ring should shift upfield, and the H-3/H-5 protons will also be affected. The protons on the phenyl rings, particularly the ortho-protons, are also likely to be shifted due to the electronic and steric influence of the N-oxide group.
Table 3: 1H NMR Chemical Shift Data (in CDCl3)
| Proton Position | 2,6-Diphenylpyridine (δ, ppm) rsc.org | This compound (Expected δ, ppm) |
|---|---|---|
| Pyridine H-3, H-5 | 7.72 (d) | ~7.3-7.5 |
| Pyridine H-4 | 7.81 (t) | ~7.1-7.3 |
| Phenyl H (ortho) | 8.23 (m) | Expected to shift, likely downfield |
Carbon (13C) NMR Analysis
The 13C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in 2,6-diphenylpyridine are well-documented. rsc.org
N-oxidation has a predictable effect on the 13C chemical shifts of the pyridine ring. Typically, the C-2 and C-6 carbons are shifted downfield, while the C-4 carbon is shifted upfield. The C-3 and C-5 carbons show a smaller downfield shift. This is observed in the comparison of 2,6-dimethylpyridine and its N-oxide. chemicalbook.com Applying this trend allows for a prediction of the 13C NMR spectrum for this compound.
Table 4: 13C NMR Chemical Shift Data (in CDCl3)
| Carbon Position | 2,6-Diphenylpyridine (δ, ppm) rsc.org | This compound (Expected δ, ppm) |
|---|---|---|
| Pyridine C-2, C-6 | 156.7 | ~150-152 |
| Pyridine C-3, C-5 | 118.5 | ~125-127 |
| Pyridine C-4 | 137.4 | ~125-128 |
| Phenyl C-ipso | 139.4 | ~133-135 |
| Phenyl C-ortho | 126.9 | Expected to be shifted |
| Phenyl C-meta | 128.6 | Expected to be shifted |
X-ray Crystallographic Analysis of this compound and its Complexes
X-ray crystallography provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. While a dedicated crystal structure for the isolated this compound is not widely reported, extensive analysis of its parent compound, 2,6-diphenylpyridine, and related N-oxide complexes provides a robust framework for understanding its structural characteristics.
The crystal structure of the parent molecule, 2,6-diphenylpyridine, reveals a non-planar conformation. researchgate.net The two phenyl rings are twisted relative to the central pyridine ring, with reported dihedral angles of 29.68° and 26.58°. researchgate.net This twisting alleviates steric hindrance between the ortho-hydrogens of the phenyl groups and the pyridine ring.
Upon N-oxidation to form this compound, key changes in the pyridine core geometry are expected. The C-N bonds adjacent to the N-oxide group are predicted to lengthen slightly, and the internal C-N-C bond angle is expected to decrease. The most significant change is the formation of the N-O bond, which typically has a length of approximately 1.28-1.35 Å in various pyridine N-oxide derivatives.
In metal complexes, such as those with platinum(II) or gold(III), the 2,6-diphenylpyridine ligand can act as a C^N^C pincer ligand through cyclometalation. mdpi.comuq.edu.au This coordination significantly alters the ligand's geometry, forcing the pyridine and phenyl rings into a more planar arrangement to accommodate the square-planar coordination sphere of the metal. mdpi.com The bond angles within the ligand are distorted from their ideal values to satisfy the geometric constraints of the chelate rings. mdpi.com
Table 1: Selected Experimental Bond Parameters for 2,6-Diphenylpyridine
| Parameter | Bond | Length (Å) / Angle (°) | Reference |
|---|---|---|---|
| Bond Length | C2-N1 | 1.339 (5) | researchgate.net |
| Bond Length | C6-N1 | 1.343 (5) | researchgate.net |
| Bond Length | C2-C21 | 1.487 (6) | researchgate.net |
| Bond Length | C6-C61 | 1.492 (5) | researchgate.net |
| Bond Angle | C6-N1-C2 | 118.1 (4) | researchgate.net |
| Bond Angle | N1-C2-C3 | 122.5 (4) | researchgate.net |
| Dihedral Angle | N1-C2-C21-C22 | 29.68 (18) | researchgate.net |
| Dihedral Angle | N1-C6-C61-C62 | 26.58 (17) | researchgate.net |
The supramolecular architecture of crystals is governed by a network of non-covalent interactions. In the crystal structure of 2,6-diphenylpyridine, the molecules are linked into chains by weak C-H...π interactions, where a hydrogen atom from a phenyl ring interacts with the π-system of the pyridine ring of an adjacent molecule. researchgate.netrsc.org
The introduction of the N-oxide functional group provides a strong hydrogen bond acceptor site (the oxygen atom). This is expected to introduce new, and likely more dominant, intermolecular interactions, such as C-H...O hydrogen bonds. mdpi.com In the crystal structures of related N-oxide compounds, these interactions are frequently observed to direct the crystal packing, often forming dimers or extended chain motifs. mdpi.comd-nb.info
Theoretical and Computational Chemistry
Computational chemistry provides indispensable tools for probing the electronic structure and properties of molecules, complementing experimental findings and offering predictive insights.
Density Functional Theory (DFT) has become a standard method for accurately predicting the ground-state geometries of organic molecules. github.io Using a suitable functional (e.g., B3LYP or PBE0) and basis set (e.g., 6-311G(d,p)), the molecular geometry of this compound can be optimized. researchgate.netresearchgate.net
These calculations can provide a detailed picture of the bond lengths and angles, confirming the expected structural changes upon N-oxidation. DFT results typically show good agreement with experimental data from X-ray crystallography. researchgate.net For 2,6-diphenylpyridine, calculated geometric parameters would be expected to closely match the crystallographic data, validating the computational approach. The optimized geometry serves as the foundation for further calculations of vibrational frequencies, electronic properties, and excited states.
Table 2: Representative Comparison of Calculated vs. Experimental Geometries for a Related System
| Parameter | Method (Functional/Basis Set) | Calculated Value | Experimental Value |
|---|---|---|---|
| Bond Length (C-N) | DFT (B3LYP/6-311G(d,p)) | ~1.34 Å | 1.341 Å |
| Bond Angle (C-N-C) | DFT (B3LYP/6-311G(d,p)) | ~118.0° | 118.1° |
| Dihedral Angle | DFT (B3LYP/6-311G(d,p)) | ~28° | 28.1° |
Note: This table is illustrative, based on typical performance of DFT for similar aromatic systems.
Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the electronic excited states of molecules. rsc.orgq-chem.com It allows for the calculation of vertical excitation energies and oscillator strengths, which can be directly correlated with the absorption maxima (λ_max) and intensities in an experimental UV-Vis spectrum. acs.orgchemrxiv.org
For this compound, TD-DFT calculations can predict the energies of the low-lying singlet and triplet excited states. The calculations help to characterize the nature of these transitions, such as π→π* transitions associated with the aromatic system or n→π* transitions involving the lone pair electrons on the N-oxide oxygen. preprints.org The results can elucidate how N-oxidation and phenyl substitution influence the molecule's color and photophysical properties. In studies of related metal complexes, TD-DFT has been crucial for understanding their emissive properties, assigning transitions as intraligand, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT). uq.edu.aupreprints.org
The electronic landscape of a molecule can be explored through various quantum chemical analyses. The distribution of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity and electronic transitions. researchgate.net For this compound, the HOMO is expected to be localized on the phenyl and pyridine π-system, while the LUMO would also be a π* orbital. The energy gap between the HOMO and LUMO is a key parameter that relates to the molecule's electronic excitation energy and chemical stability. uq.edu.au
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.net For the N-oxide, the MEP would show a region of high negative potential around the oxygen atom, confirming its role as a primary site for electrophilic attack and hydrogen bonding.
Advanced methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology. researchgate.net QTAIM allows for the characterization of chemical bonds and non-covalent interactions by locating bond critical points (BCPs) in the electron density and analyzing their properties, providing a quantitative measure of bond order and interaction strength. researchgate.netrug.nl
Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a powerful and sensitive tool in physical organic chemistry used to elucidate the mechanisms of chemical reactions. wikipedia.org It involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. wikipedia.org This change in rate occurs primarily because the greater mass of the heavier isotope leads to a lower zero-point vibrational energy for the bond it is involved in, thus requiring more energy to be broken. pharmacy180.com The ratio of the rate constant for the reaction with the lighter isotope (k_L) to that of the heavier isotope (k_H) is defined as the KIE (k_L/k_H). wikipedia.org
KIE studies are broadly classified into primary and secondary effects. A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. slideshare.net For instance, substituting hydrogen with deuterium (B1214612) (²H or D) can result in a significant primary KIE, typically in the range of 2–8, if the C-H bond is cleaved during the rate-limiting step. pharmacy180.com Secondary kinetic isotope effects are smaller and occur when the isotopically substituted atom is not directly involved in bond breaking or formation, but its environment changes during the reaction, for example, due to rehybridization of the carbon atom to which it is attached. wikipedia.orgslideshare.net
In the context of this compound, KIE studies would be invaluable for understanding its reaction mechanisms, particularly in oxygen transfer reactions where it serves as an oxidant. researchgate.net While specific KIE studies on this compound are not extensively reported in the provided literature, the methodology can be applied to investigate key mechanistic questions. For example, in a hypothetical oxidation reaction where a substrate's C-H bond is broken by the oxygen atom from the N-oxide, a primary KIE would be expected upon deuteration of the substrate.
Furthermore, isotopic labeling of the this compound molecule itself could provide mechanistic insights. Replacing specific atoms within the pyridine or phenyl rings with their heavier isotopes (e.g., ¹³C for carbon, ¹⁵N for nitrogen) could reveal subtle details about bonding changes in the transition state.
To illustrate how such data would be interpreted, consider a hypothetical reaction where this compound is used to oxidize toluene (B28343) to benzoic acid. By using deuterated toluene (C₆H₅CD₃), one could measure the KIE to determine if the C-H bond cleavage is the rate-determining step.
Table 1: Illustrative Kinetic Isotope Effect Data for a Hypothetical Oxidation Reaction
This table is for illustrative purposes to demonstrate the application of KIE in mechanistic studies.
| Reactant Pair | Rate Constant (L mol⁻¹ s⁻¹) | Kinetic Isotope Effect (k_H/k_D) | Mechanistic Implication |
| Toluene (C₇H₈) + this compound | k_H | \multirow{2}{*}{6.5} | A primary KIE of this magnitude suggests that the C-H bond is significantly broken in the rate-determining step of the reaction. pharmacy180.com |
| Toluene-d₈ (C₇D₈) + this compound | k_D |
N-O Bond Dissociation Enthalpy Calculations
The N-O bond dissociation enthalpy (BDE) is a critical thermodynamic parameter that quantifies the strength of the bond between the nitrogen and oxygen atoms in an N-oxide. This value is fundamentally important for understanding the reactivity of this compound, especially in its capacity as an oxygen transfer agent in various chemical transformations. researchgate.net A lower BDE generally implies a more facile cleavage of the N-O bond, making the compound a more potent oxidant.
The BDE of the N-O bond can be determined experimentally, though computational methods have become a highly reliable and accessible alternative for predicting these values. wayne.edu High-level composite methods such as CBS-QB3, CBS-APNO, and G4, as well as more computationally efficient Density Functional Theory (DFT) methods like M06-2X, have been successfully employed to calculate N-O BDEs with a high degree of accuracy. wayne.edu
The presence of the two phenyl substituents at the 2 and 6 positions of the pyridine ring in this compound is expected to modulate the N-O BDE compared to the unsubstituted pyridine-N-oxide. These bulky phenyl groups can introduce steric strain and also influence the electronic properties of the pyridine ring through inductive and resonance effects, which in turn would alter the strength of the N-O bond. Computational modeling is the ideal tool to quantify these substituent effects precisely. The calculation involves determining the enthalpy difference between the N-oxide molecule and its corresponding radical fragments (the 2,6-diphenylpyridinyl radical and an oxygen atom).
Table 2: Experimental and Calculated N-O Bond Dissociation Enthalpies for Pyridine-N-Oxide
| Method | N-O Bond Dissociation Enthalpy (kcal/mol) | Reference |
| Experimental | 63.3 ± 0.5 | wayne.edu |
| CBS-QB3 | 65.4 | wayne.edu |
| CBS-APNO | 63.6 | wayne.edu |
| G4 | 62.6 | wayne.edu |
| M06-2X | 64.1 | wayne.edu |
Applications in Materials Science and Photophysics
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
The inherent fluorescence of the 2,6-diphenylpyridine (B1197909) scaffold has prompted significant research into its use as an emitter in organic light-emitting diodes (OLEDs). researchgate.netsmolecule.com These compounds can serve as the active layer in electroluminescent devices, contributing to advancements in display technologies. researchgate.netsmolecule.com
A variety of 2,6-diphenylpyridine-based fluorophores have been synthesized and investigated for their electroluminescent properties. researchgate.net The synthesis often involves methodologies like the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of different substituents onto the diphenylpyridine framework. nih.gov For instance, a series of 2,6-diphenylpyridine-based fluorophores with substituents such as bromo (Br), hydrogen (H), methoxy (B1213986) (OMe), dimethylamino (NMe2), and diphenylamino (NPh2) have been prepared to study their photophysical properties. researchgate.net
Gold(III) complexes incorporating 2,6-diphenylpyridine as a tridentate C^N^C ligand have also been designed as phosphorescent emitters. rsc.orgresearchgate.net By systematically varying the electron-withdrawing groups on the phenyl rings of the ligand, researchers have been able to synthesize a new class of sky-blue-emitting arylgold(III) complexes. rsc.org
Furthermore, copolymers incorporating 4-(anthracene-10-yl)-2,6-diphenylpyridine segments have been synthesized via Heck coupling. nycu.edu.twresearchgate.net These polymers were designed to combine the electron-transporting properties of the pyridine (B92270) unit with the high fluorescence of the anthracene (B1667546) moiety. nycu.edu.tw
The performance of OLEDs utilizing 2,6-diphenylpyridine derivatives has been evaluated. In a device using a specific 2,6-diphenylpyridine-based compound as the light-emitting layer without doping, green emission was observed at a maximum wavelength (λmax) of 518 nm. researchgate.net This device demonstrated good performance, achieving a current density of 200 mA/cm² and a luminance of 15,000 cd/m² at an applied voltage of 7 V. researchgate.net
Sky-blue-emitting gold(III) complexes based on 2,6-diphenylpyridine have shown high photoluminescence quantum yields (PLQYs) of up to 43% in solid-state thin films. rsc.org This has led to the fabrication of high-performance solution-processable and vacuum-deposited OLEDs with external quantum efficiencies (EQEs) of up to 5.3% and 11.3%, respectively. rsc.org
Copolymers containing 4-(anthracene-10-yl)-2,6-diphenylpyridine segments have also been tested in PLEDs. A double-layer PLED with one of these copolymers emitted green light with a maximum brightness of 28 cd/m² and a current yield of 0.85 cd/A. researchgate.net
Table 1: Electroluminescent Device Performance of 2,6-Diphenylpyridine Derivatives
| Emitter Type | Device Structure | Emission Color | Max. Brightness (cd/m²) | Max. EQE (%) | Reference |
|---|---|---|---|---|---|
| 2,6-Diphenylpyridine derivative | Undoped | Green (518 nm) | 15,000 | N/A | researchgate.net |
| Arylgold(III) complex | Solution-processed | Sky-blue | N/A | 5.3 | rsc.org |
| Arylgold(III) complex | Vacuum-deposited | Sky-blue | 64,991 | 11.3 | researchgate.netrsc.org |
The emission properties of 2,6-diphenylpyridine derivatives can be systematically tuned by modifying the substituents on the phenyl rings. Increasing the electron-donating ability of the substituents generally leads to a red shift in both the UV-vis absorption and emission spectra. researchgate.net For example, a series of fluorophores with different substituents (Br, H, OMe, NMe2, NPh2) showed a successive red shift with increasing donor strength. researchgate.net
In the case of arylgold(III) complexes, the introduction of various electron-withdrawing groups, such as cyano, fluoro, and trifluoromethyl, on the phenyl rings of the 2,6-diphenylpyridine ligand has been shown to significantly blue-shift the emission maxima from 492 nm to 466 nm in dichloromethane (B109758) solution. rsc.org Replacing fluorine atoms with stronger electron-withdrawing groups like trifluoromethyl and trifluoromethoxy can further shift the CIE coordinates to a purer blue region. rsc.org
Table 2: Effect of Substituents on the Emission Maxima of Arylgold(III) Complexes
| Substituent on Phenyl Ring | Emission Maximum (nm) in CH₂Cl₂ | Reference |
|---|---|---|
| None | 492 | rsc.org |
| Fluoro | 474 | rsc.org |
| Difluoro | 470 | rsc.org |
| Trifluoro | 466 | rsc.org |
| Trifluoromethyl | N/A | rsc.org |
Fluorescent Sensors and Probes
Derivatives of 2,6-diphenylpyridine have been developed as fluorescent sensors for various applications, including the detection of metal ions and monitoring of polymerization processes. smolecule.com Their fluorescence properties can be sensitive to changes in the local environment, such as polarity and viscosity. nih.gov
2,6-Diphenylpyridine derivatives have been successfully employed as molecular fluorescent probes for monitoring both free-radical and cationic photopolymerization processes using Fluorescence Probe Technology (FPT). nih.govresearchgate.net During polymerization, the transformation of liquid monomer into solid polymer leads to a significant increase in viscosity and a decrease in polarity. nih.gov Fluorescent sensors can respond to these changes with a shift in their fluorescence spectra. nih.gov
For example, these probes have been used to monitor the free-radical photopolymerization of acrylate (B77674) monomers like trimethylolpropane (B17298) triacrylate (TMPTA). nih.gov They have also been applied to track the cationic photopolymerization of monomers such as triethylene glycol divinyl ether (TEGDVE). nih.govmdpi.com The response of these sensors relies on changes in the fluorescence intensity or spectral shifts that correlate with the progress of the polymerization reaction. nih.govmdpi.com
The sensitivity of 2,6-diphenylpyridine-based fluorescent sensors can be enhanced through structural modifications, specifically by introducing electron-donating or electron-withdrawing groups. nih.gov
It has been found that compounds with strong electron-donating substituents, such as 2,6-bis(4-methylsulphanylphenyl)pyridine (PT-SCH3), exhibit a slight shift in their fluorescence spectrum during free-radical polymerization. researchgate.net This allows for monitoring the polymerization progress by measuring the fluorescence intensity ratio at two different wavelengths. researchgate.net In fact, PT-SCH3 was identified as a highly effective fluorescent sensor for monitoring free-radical polymerization. nih.govresearchgate.net
Conversely, derivatives with electron-withdrawing substituents show fluorescence spectra that are less sensitive to environmental changes. nih.govresearchgate.net For these compounds, the normalized fluorescence intensity is a more suitable indicator of the polymerization progress. nih.govresearchgate.net The sensitivity of some 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives was found to be twice as high as that of a standard reference probe, Coumarin 1. mdpi.com
The introduction of an N-oxide group to the pyridine ring can also offer benefits, such as an increased dipole moment, which facilitates charge separation and can lead to bathochromic shifts in absorption and emission spectra, making them promising fluorescent tools. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,6-Diphenylpyridine |
| 2,6-Diphenylpyridine N-oxide |
| 2,6-bis(4-methylsulphanylphenyl)pyridine (PT-SCH3) |
| Trimethylolpropane triacrylate (TMPTA) |
| Triethylene glycol divinyl ether (TEGDVE) |
| Coumarin 1 |
Supramolecular Architectures and Building Blocks
This compound and its parent compound, 2,6-diphenylpyridine, are significant building blocks in the field of materials science and photophysics, primarily due to their ability to form well-defined supramolecular architectures. The unique structural and electronic properties of these molecules facilitate their use as ligands in the construction of complex, functional assemblies through non-covalent interactions.
The N-oxide group in pyridine derivatives is a particularly effective functional group in crystal engineering. It can act as a potent hydrogen bond acceptor and a coordinating site for metal ions, thereby directing the self-assembly of molecules into predictable patterns. nih.gov For instance, the N-oxide group can participate in robust hydrogen bond synthons, such as the carboxamide–pyridine N-oxide heterosynthon, which is sustained by N–H⋯O− hydrogen bonding and C–H⋯O interactions. rsc.org This specific interaction has been shown to guide the assembly of isonicotinamide (B137802) N-oxide into a triple helix architecture. rsc.org The ability of the N-oxide oxygen to coordinate with metal centers is also a key feature in the construction of supramolecular structures. The denticity of the N-oxide oxygen can vary, binding to one, two, or even three metal ions, depending on the steric and electronic environment of the pyridine ring. acs.org
While extensive research on the supramolecular structures of this compound itself is still emerging, the principles derived from other pyridine N-oxides are directly applicable. The steric hindrance from the two ortho-phenyl groups in this compound can influence its coordination behavior, potentially leading to unique structural motifs. nih.gov
The non-N-oxide precursor, 2,6-diphenylpyridine, has been extensively utilized as a tridentate C^N^C pincer ligand in the formation of cyclometalated complexes with transition metals like platinum(II) and gold(III). acs.orgrhhz.netbeilstein-journals.org These complexes are renowned for their intriguing photophysical properties and their capacity to self-assemble into highly ordered supramolecular structures. rhhz.net The square-planar geometry of d8 metal ions like Pt(II) and Au(III) facilitates a combination of Pt-Pt, π-π, and other non-covalent interactions in a cooperative manner, which drives the formation of these assemblies. rhhz.net
The following table summarizes key structural features of metal complexes containing pyridine N-oxide derivatives and the related 2,6-diphenylpyridine ligand, illustrating their role in forming supramolecular architectures.
| Compound/Complex | Key Supramolecular Interactions | Structural Features | Reference |
| Isonicotinamide N-oxide | Carboxamide–pyridine N-oxide heterosynthon (N–H⋯O− and C–H⋯O) | Triple helix architecture | rsc.org |
| Au₂(C^N^C)₂(μ-dppm)₂ (C^N^CH = 2,6-diphenylpyridine) | Intramolecular π-π interactions | Interplanar separation of 3.4 Å | acs.org |
| Au₂(C^N^C)₂(μ-dppe)₂ (C^N^CH = 2,6-diphenylpyridine) | Intramolecular π-π interactions | Interplanar separation of 3.4 Å | acs.org |
| Alkynylplatinum(II) diphenylpyridine complexes | Pt-Pt and π-π interactions | Formation of crystalline nanosheets | rhhz.net |
| 2-N-methylamino-3-methylpyridine N-oxide | Intramolecular N–H⋯O and intermolecular C–H⋯O hydrogen bonds | Two-dimensional network of hydrogen bonds | nih.gov |
Investigations into Biological and Medicinal Chemistry Relevance
Antimicrobial and Cytotoxic Activity Studies: Mechanistic Pathways
While specific studies focusing solely on the antimicrobial and cytotoxic activities of 2,6-diphenylpyridine (B1197909) N-oxide are not extensively detailed in the literature, the broader class of pyridine (B92270) N-oxides has demonstrated significant biological effects. The N-oxide functional group is known to be crucial for the biomedical applications of many molecules. nih.gov
Research into related pyridine N-oxide compounds provides insight into potential mechanistic pathways. For instance, certain pyridine-N-oxide disulfides isolated from Allium stipitatum have shown potent activity against multiple strains of Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) below 4 μg/mL. acs.org Novel praseodymium complexes containing pyridine N-oxide ligands have demonstrated strong antimicrobial action against S. aureus and Escherichia coli, with a proposed mechanism involving the promotion of intracellular substance exudation. nih.gov
The general mechanisms for the antimicrobial action of bioactive compounds can involve the disruption of cell integrity, production of reactive oxygen species (ROS), and inhibition of essential enzymes. nih.gov For example, the cytotoxicity of some compounds is linked to the generation of ROS that cause DNA damage. nih.gov It is hypothesized that the biological activities of pyridine derivatives may involve DNA intercalation, disrupting replication and transcription, or the inhibition of specific enzymes in critical cellular pathways.
The parent compound, 2,6-diphenylpyridine, has been evaluated as a ligand in platinum complexes, which have shown cytotoxicity against various cancer cell lines. researchgate.net However, the antiproliferative activity of a series of synthesized 2,5- and 3,5-diphenylpyridine (B1211105) derivatives did not correlate with their DNA binding ability, suggesting alternative mechanisms of action. researchgate.net The introduction of the N-oxide moiety could significantly alter this activity profile. For example, in some antiviral studies, the N-oxide moiety was found to be essential for activity, with its absence rendering the parent compounds inactive at subtoxic concentrations. openaccessjournals.com
| Compound/Derivative | Organism/Cell Line | Activity (MIC/IC50) | Source(s) |
| 2-(methyldithio)pyridine-N-oxide | Staphylococcus aureus | < 4 μg/mL | acs.org |
| 2,2′-dithio-bis-pyridine-N-oxide | Staphylococcus aureus | < 4 μg/mL | acs.org |
| Praseodymium N-oxide Complex 1 | S. aureus ATCC6538 | 3.125 μg/mL | nih.gov |
| Praseodymium N-oxide Complex 1 | E. coli ATCC25922 | 6.25 μg/mL | nih.gov |
| Praseodymium N-oxide Complex 2 | S. aureus ATCC6538 | 3.125 μg/mL | nih.gov |
| Praseodymium N-oxide Complex 2 | E. coli ATCC25922 | 6.25 μg/mL | nih.gov |
| 2,6-diphenylpyridine (Ligand) | A2780 (Ovarian Cancer) | > 50 μM | researchgate.net |
| 2,6-diphenylpyridine (Ligand) | MCF-7 (Breast Cancer) | > 50 μM | researchgate.net |
Pyridine N-oxide Functionalities as Prodrugs and Bioactive Intermediates
The pyridine N-oxide group is a key feature in the design of prodrugs, which are inactive compounds that are metabolically converted into active drugs. nih.govacs.org This strategy is particularly useful for caging highly cytotoxic compounds into a non-active N-oxide form that can be selectively activated at a target site, such as a tumor. acs.org The N-oxide functionality can increase water solubility, decrease membrane permeability, and mask the charge of a tertiary amine, which can reduce its initial toxicity and alter its interaction with biological targets like DNA. nih.govmdpi.com
Pyridine N-oxides also serve as versatile synthetic intermediates. researchgate.netresearchgate.net The oxidation of a pyridine to its N-oxide activates the ring, facilitating nucleophilic and electrophilic substitution reactions that are difficult to achieve with the less reactive parent pyridine. researchgate.net This allows for the synthesis of complex, biologically active pyridine derivatives that can be obtained after a final deoxygenation step. researchgate.netacs.org
A specific example highlighting this dual role involves a conjugate system where a 2,6-diphenylpyridine derivative, acting as a DNA-binding unit, was linked to a bleomycin (B88199) analogue. nih.gov In this construct, an N-oxide group was incorporated as a prodrug functionality. The 2,6-diphenylpyridine component was chosen because it is structurally related to known amplifiers of bleomycin's cytotoxicity. nih.gov This demonstrates the use of the N-oxide as a bioreversible mask for a tertiary amine, designed for activation under specific physiological conditions. mdpi.com
Enzyme-Mediated Reduction and Hypoxia-Activated Drug Strategies
A cornerstone of the medicinal chemistry of N-oxides is their role in hypoxia-activated prodrugs (HAPs). nih.govenscm.fr Solid tumors often contain regions of low oxygen concentration (hypoxia), a microenvironment that can be exploited for targeted drug delivery. researchgate.net N-oxides are considered a highly promising class of HAPs due to their low cytotoxicity under normal oxygen (normoxic) conditions and their selective reduction to potent therapeutic agents in hypoxic environments. nih.govenscm.fr
This selective activation is mediated by one-electron transferring enzymes, such as NADPH:cytochrome P450 reductase, which are overexpressed in hypoxic cells. lmaleidykla.ltrsc.org Under normoxic conditions, the initially formed radical anion of the N-oxide is rapidly re-oxidized by molecular oxygen, preventing the formation of the active drug. researchgate.net In contrast, under hypoxia, the lack of oxygen allows for further reduction to occur, releasing the active parent amine. rsc.org
Quantitative structure-activity relationship (QSAR) studies have shown that pyridine N-oxide derivatives are generally more efficient substrates for single-electron flavin-dependent enzymes than model nitroaromatic compounds, making them excellent candidates for bioreductive therapies. lmaleidykla.ltresearchgate.net The rate of enzymatic reduction can be predicted and is related to the compound's electron-accepting potency. lmaleidykla.lt
The relevance of this strategy to the 2,6-diphenylpyridine scaffold was demonstrated in a study where a bleomycin analogue featuring an N-oxide prodrug was linked to a 2,6-diphenylpyridine derivative. nih.gov Experiments showed that upon exposing cells to the prodrug under hypoxic conditions followed by a return to air, the N-oxide group was bioreductively activated, confirming the viability of this approach. nih.gov This represents a novel strategy for improving the therapeutic ratio of such anticancer agents. nih.gov
| N-Oxide Prodrug Class | Activation Mechanism | Key Enzymes | Representative Examples | Source(s) |
| Aromatic N-Oxides | One-electron reduction to form radical anion, subsequent reduction releases cytotoxic species. | NADPH:Cytochrome P450 Reductase | Tirapazamine (TPZ) | nih.govrsc.org |
| Tertiary Amine N-Oxides | Two-electron reduction to the active tertiary amine drug. | Cytochrome P450 (CYP) enzymes | Banoxantrone (AQ4N) | nih.gov |
| General Pyridine N-Oxides | Single-electron transfer from flavoenzymes. | Ferredoxin-NADP+ oxidoreductase (FNR) | Various substituted pyridine N-oxides | lmaleidykla.ltresearchgate.net |
Interaction with Biomolecules (e.g., DNA Binding and Intercalation)
The interaction of small molecules with biomacromolecules like DNA is a common mechanism of action for many anticancer and antimicrobial drugs. The 2,6-diphenylpyridine scaffold has been investigated as a DNA-binding motif. researchgate.netnih.gov The planar, aromatic structure of diphenylpyridines suggests they could interact with DNA through intercalation (inserting between base pairs) or by binding to the minor groove.
In a key study, conjugates of a bleomycin analogue were linked to a 2,6-diphenylpyridine derivative. These conjugates were found to bind to DNA more strongly than the parent drug, bleomycin-A2. nih.gov This enhanced binding is significant because the 2,6-diphenylpyridine system is structurally analogous to compounds known to amplify the cytotoxicity of bleomycin, an established anticancer drug that functions by causing DNA strand breaks. nih.gov
However, the relationship between DNA binding and cytotoxicity is not always direct. Studies on a series of 2,6-diphenylpyrazine (B1267240) derivatives, which are structurally similar to diphenylpyridines, found that while some compounds were potent DNA minor groove binders, there was no clear correlation between this binding affinity and their cytotoxic effects. nih.gov A similar lack of correlation was observed for certain 2,5- and 3,5-diphenylpyridine derivatives. researchgate.net
The N-oxide group itself plays a critical role in modulating these interactions. The N-oxidation of a tertiary amine can mask its cationic charge, which often reduces its DNA binding affinity. mdpi.com This principle is exploited in prodrug design, where the less active N-oxide is delivered to the target site before being reduced to the active, DNA-binding amine. mdpi.com Therefore, for 2,6-diphenylpyridine N-oxide, its direct interaction with DNA is expected to be weaker than its reduced amine counterpart, a feature central to its potential application as a hypoxia-activated prodrug. nih.gov
Environmental and Specialized Applications
Role in Nuclear Fuel Cycle and Radionuclide Separation
The nuclear fuel cycle, which encompasses the progression of nuclear fuel from its creation to its disposal, generates spent nuclear fuel containing highly radioactive elements. wikipedia.org A significant challenge in managing this waste is the separation of long-lived minor actinides (MAn), such as americium (Am) and curium (Cm), from lanthanides (Ln), which have similar chemical properties and ionic radii. oecd-nea.orgbarc.gov.in This separation is a crucial step in strategies for partitioning and transmutation (P&T), which aim to reduce the long-term radiotoxicity of nuclear waste. oecd-nea.org The development of a closed nuclear fuel cycle, where spent fuel is reprocessed to recover and recycle fissile materials, heavily relies on efficient and selective separation technologies. wikipedia.orgmdpi.com
Neutral donor ligands containing both "soft" nitrogen and "hard" oxygen donor atoms have emerged as promising candidates for the selective extraction of actinides from lanthanides in highly acidic solutions. mdpi.comresearchgate.net The pyridine (B92270) N-oxide functional group, as part of a larger ligand architecture, is of significant interest in this field. While research often focuses on more complex derivatives, the principles underlying their function are rooted in the fundamental coordination chemistry of the pyridine N-oxide moiety and its relatives.
The design of effective ligands for actinide/lanthanide separation is a complex task centered on exploiting the subtle differences in their coordination chemistry. The combination of soft (like the nitrogen in a pyridine ring) and hard (like the oxygen in an N-oxide or amide group) donor centers within a single molecule is a key strategy. mdpi.com This arrangement can lead to a greater affinity for actinides over lanthanides. mdpi.com
Derivatives of 2,6-pyridinedicarboxylic acid, such as N,N'-dialkyl-N,N'-diaryldiamides, have been studied for their ability to effectively extract actinides and lanthanides from nitric acid solutions. mdpi.com The presence of the pyridine nitrogen, even with its basicity reduced by the amide groups, allows for selective extraction from highly acidic media. mdpi.com For instance, N,N′-dimethyl-N,N′-diphenylpyridine-2,6-dicarboxyamide (DMDPhPDA) has been investigated as an extractant for lanthanide ions from nitric acid solutions. scispace.comarabjchem.org
Computational studies have explored replacing amide functional groups with N-oxide functionalities to create new ligand architectures with potentially improved selectivities. nih.gov These studies hypothesize that ligands incorporating pyridinic N and N-oxide groups could be highly effective for rare-earth separations. nih.gov The design focuses on pre-organized structures that minimize the conformational energy required for complexation, thereby enhancing extraction efficiency. barc.gov.in For example, theoretical simulations predicted that tridentate O,N,O-donor cyclic dilactams based on pyridine-2,6-dicarboxamides would be significantly more selective than their open-chain counterparts due to a higher degree of "ligand preorganization". researchgate.net Subsequent experimental work confirmed this, showing a 5-6 fold higher selectivity for the Am³⁺/Eu³⁺ pair. researchgate.net
The table below summarizes the separation factors for Am(III)/Eu(III) for various N,O-hybrid donor ligands, illustrating the impact of ligand design on selectivity.
| Ligand Type | Specific Compound Example | Separation Factor (SF Am/Eu) | Conditions | Source |
| Diamides of 2,6-pyridinedicarboxylic acid (DPA) | N,N′-dialkyl-N,N′-diaryldiamides | 7.3 - 8.5 | 1-2 M HNO₃ | mdpi.com |
| Diamides of 2,2′-dipyridyl-6,6′-dicarboxylic acid (BPyDA) | Various BPyDA derivatives | > 20 | 0.5–1 M HNO₃ | mdpi.com |
| Amides of 1,10-phenanthroline-2-carboxylic acid (PTA) | N-octyl-N-tolyl-1,10-phenanthroline-2-carboxamide | 20 | 1 M HNO₃ | mdpi.com |
| Cyclic Dilactams (Pyridine-2,6-dicarboxamides) | B-type cyclic ligands | ~50-60 (calculated) | Not specified | researchgate.net |
This table is for illustrative purposes and compiles data from different studies and conditions.
Understanding the extraction mechanism is vital for optimizing separation processes. For ligands based on the pyridine framework, extraction from nitric acid solutions typically involves the formation of neutral complexes that are soluble in the organic phase. mdpi.com The process is a form of liquid-liquid extraction where the metal ions are transferred from an aqueous phase (typically nitric acid) to an organic phase containing the ligand dissolved in a suitable diluent. mdpi.com
The efficiency of extraction, measured by the distribution ratio (D), is highly dependent on the concentration of nitric acid in the aqueous phase. For many N,O-hybrid ligands, the distribution ratios of lanthanides and actinides increase as the nitric acid concentration rises to a certain point (e.g., up to 5-6 M HNO₃). mdpi.com This is often attributed to a salting-out effect.
Slope analysis is a common experimental technique used to determine the stoichiometry of the extracted metal-ligand complexes. Studies on N,N'-dimethyl-N,N'-diphenylpyridine-2,6-dicarboxyamide (DMDPhPDA) have shown that lanthanide extraction can proceed through the formation of an inner-sphere complex involving two ligand molecules per metal ion. jaea.go.jp The stoichiometry of these complexes can also be influenced by the polarity of the organic solvent. researchgate.net Highly polar solvents may favor the extraction of 1:1 ligand-to-metal complexes, while less polar solvents might extract 2:1 complexes. researchgate.net
The general extraction equilibrium for a trivalent metal ion (M³⁺) with a neutral ligand (L) can be represented as:
M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ MLn(NO₃)₃(org)
Here, 'n' represents the solvate number, which is the number of ligand molecules complexed to the metal ion in the organic phase. Studies on dipicolinic acid diamide (B1670390) derivatives have demonstrated synergistic extraction when used in combination with other extractants like chlorinated cobalt dicarbollide, indicating complex interactions within the extraction system. scispace.com
The distribution ratios for various actinides extracted by a derivative of dipicolinic acid are shown below, highlighting the selectivity achieved.
| Actinide Ion | Oxidation State | Distribution Ratio (D) from 3 M HNO₃ |
| Plutonium | Pu(IV) | > Np(V) ≥ U(VI) |
| Neptunium | Np(V) | ≥ U(VI) > Am(III) |
| Uranium | U(VI) | > Am(III) > Cm(III) |
| Americium | Am(III) | > Cm(III) |
| Curium | Cm(III) | Lowest among listed |
Data derived from qualitative descriptions in source mdpi.com. Exact numerical values were not provided.
Future Research Directions and Emerging Trends for 2,6 Diphenylpyridine N Oxide
Development of Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of pyridine (B92270) N-oxides often involves the oxidation of the corresponding pyridine. For a sterically hindered molecule like 2,6-diphenylpyridine (B1197909), this can present challenges, necessitating the exploration of more efficient and sustainable synthetic strategies.
Future research is expected to focus on the development of novel catalytic systems that can overcome the steric hindrance posed by the two phenyl groups at the 2 and 6 positions. This includes the investigation of new metal-based catalysts and organocatalysts that can facilitate the N-oxidation under milder and more environmentally friendly conditions.
A significant emerging trend is the adoption of green chemistry principles in the synthesis of 2,6-Diphenylpyridine N-oxide. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. Photocatalytic and electrochemical methods are particularly promising avenues for sustainable synthesis, offering high selectivity and reducing the reliance on harsh oxidizing agents. The development of continuous flow processes for the synthesis of this compound is another area of interest, which could lead to improved scalability, safety, and efficiency.
| Synthetic Approach | Key Features & Advantages | Future Research Focus |
| Advanced Catalytic Oxidation | Use of novel metal or organocatalysts to overcome steric hindrance. Milder reaction conditions. | Design of highly active and selective catalysts. Exploration of earth-abundant metal catalysts. |
| Green Chemistry Methodologies | Utilization of safer solvents (e.g., water, ionic liquids), and renewable resources. | Optimization of reaction conditions for improved yield and purity. Life cycle assessment of new synthetic routes. |
| Photocatalysis & Electrochemistry | High selectivity, reduced waste, and energy efficiency. | Development of novel photosensitizers and electrode materials. Mechanistic studies to optimize reaction pathways. |
| Continuous Flow Synthesis | Enhanced scalability, safety, and process control. | Design and optimization of microreactor systems. Integration with in-line purification techniques. |
Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is a fertile ground for discovery. While the general reactivity of pyridine N-oxides is well-documented, the specific influence of the bulky phenyl substituents at the 2 and 6 positions opens up new avenues for exploration.
A key area of future research will be the investigation of C-H functionalization reactions at the phenyl rings, directed by the N-oxide group. The steric hindrance around the pyridine core may favor functionalization of the peripheral phenyl groups, leading to the synthesis of novel polyaromatic structures with unique photophysical and electronic properties.
The use of this compound as a ligand in catalysis is another promising direction. The steric bulk of the phenyl groups can create a unique coordination environment around a metal center, potentially leading to catalysts with enhanced selectivity and activity. Research into the catalytic applications of metal complexes incorporating this compound in cross-coupling reactions, oxidation, and asymmetric synthesis is anticipated.
Furthermore, the exploration of the photochemical and electrochemical properties of this compound could unveil novel reactivity patterns. This includes its potential use in photoredox catalysis, where it could act as a photosensitizer or a reactive intermediate.
| Reactivity/Transformation | Potential Applications | Future Research Focus |
| Directed C-H Functionalization | Synthesis of novel polyaromatic compounds for materials science. | Exploration of different directing group strategies and catalytic systems. |
| Ligand in Homogeneous Catalysis | Development of highly selective catalysts for organic synthesis. | Synthesis and characterization of novel metal complexes. Screening of catalytic activity in various reactions. |
| Photochemical Reactivity | Applications in photoredox catalysis and organic synthesis. | Mechanistic studies of photochemical pathways. Design of photosensitizers based on the this compound scaffold. |
| Electrochemical Behavior | Use in electrosynthesis and as a redox mediator. | Cyclic voltammetry studies to understand redox properties. Development of novel electrochemical synthetic methods. |
Advanced Materials and Device Engineering for Next-Generation Technologies
The rigid, planar structure and the presence of multiple aromatic rings in this compound make it an attractive building block for advanced materials. Its potential applications span from organic electronics to functional polymers.
In the field of organic light-emitting diodes (OLEDs), this compound and its derivatives could serve as host materials or as ligands in emissive metal complexes. The ability to tune the electronic properties by modifying the phenyl rings offers a pathway to develop materials with tailored emission colors and efficiencies.
The coordination chemistry of this compound with various metal ions is another area ripe for exploration. The resulting metal-organic frameworks (MOFs) or coordination polymers could exhibit interesting properties such as porosity, luminescence, and catalytic activity, with potential applications in gas storage, sensing, and heterogeneous catalysis. Furthermore, the incorporation of this compound into polymer backbones could lead to the development of new materials with enhanced thermal stability, and unique optical and electronic properties.
| Material/Device Application | Key Properties & Advantages | Future Research Focus |
| Organic Electronics (OLEDs) | Potential for high thermal stability and tunable electronic properties. | Synthesis of derivatives with tailored HOMO/LUMO levels. Fabrication and characterization of OLED devices. |
| Metal-Organic Frameworks (MOFs) | Formation of porous materials with potential for gas storage and catalysis. | Synthesis and structural characterization of novel MOFs. Investigation of their functional properties. |
| Luminescent Materials | Potential for strong fluorescence and phosphorescence. | Exploration of the photophysical properties of the molecule and its metal complexes. Design of new fluorescent sensors. |
| Functional Polymers | Incorporation into polymer chains for enhanced thermal and optical properties. | Development of polymerization methods to incorporate the this compound moiety. Characterization of the resulting polymers. |
Interdisciplinary Research with Biological Systems and Drug Discovery
The intersection of chemistry and biology offers exciting opportunities for the application of this compound in medicinal chemistry and chemical biology. While research in this area is still in its nascent stages, the known biological activities of other pyridine N-oxide derivatives provide a strong rationale for future investigations.
A primary focus of future research will be the synthesis and screening of libraries of this compound derivatives for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The N-oxide functional group is known to influence the pharmacokinetic properties of molecules, and its presence in a rigid, lipophilic scaffold like 2,6-diphenylpyridine could lead to compounds with interesting drug-like properties.
The potential of this compound derivatives as imaging agents is another area of interest. By attaching fluorescent tags or radioisotopes, these molecules could be developed into probes for studying biological processes or for diagnostic applications. The interaction of this compound with biological targets such as enzymes and receptors will also be a key area of investigation, with the aim of understanding its mechanism of action and identifying potential therapeutic targets.
| Research Area | Potential Applications | Future Research Focus |
| Medicinal Chemistry | Development of new therapeutic agents with novel mechanisms of action. | Synthesis of focused libraries and high-throughput screening. Structure-activity relationship (SAR) studies. |
| Chemical Biology | Design of molecular probes for studying biological systems. | Development of fluorescent and radiolabeled derivatives. Target identification and validation studies. |
| Drug Delivery | Use as a scaffold for the development of targeted drug delivery systems. | Conjugation with targeting moieties and therapeutic payloads. In vitro and in vivo evaluation of delivery systems. |
| Biomaterial Science | Incorporation into biocompatible materials for tissue engineering and other applications. | Synthesis and characterization of polymers and hydrogels containing the this compound unit. |
Computational Chemistry for Predictive Design and High-Throughput Screening
Computational chemistry is set to play a pivotal role in accelerating the research and development of this compound and its derivatives. By using theoretical models and simulations, scientists can predict the properties and reactivity of these molecules, thereby guiding experimental efforts and reducing the time and cost of discovery.
Density Functional Theory (DFT) calculations can be employed to study the electronic structure, geometry, and spectroscopic properties of this compound. This information is crucial for understanding its reactivity and for designing new molecules with desired properties. For example, DFT can be used to predict the most likely sites for C-H functionalization or to calculate the HOMO-LUMO gap to assess its potential in electronic applications.
Molecular docking and dynamics simulations can be used to investigate the binding of this compound derivatives to biological targets. This can help in identifying potential drug candidates and in understanding their mechanism of action at the molecular level.
Furthermore, the development of quantitative structure-activity relationship (QSAR) models can facilitate the high-throughput screening of virtual libraries of this compound derivatives. By correlating the structural features of the molecules with their predicted activity, these models can help prioritize the synthesis of the most promising compounds.
| Computational Method | Application Area | Future Research Focus |
| Density Functional Theory (DFT) | Prediction of electronic, geometric, and spectroscopic properties. | Development of more accurate and efficient DFT methods. Application to larger and more complex systems. |
| Molecular Docking & Dynamics | Investigation of interactions with biological targets. | Improvement of scoring functions and force fields. Simulation of protein-ligand binding events. |
| QSAR Modeling | Virtual screening of compound libraries for drug discovery. | Development of robust and predictive QSAR models. Integration with machine learning and AI algorithms. |
| Materials Modeling | Prediction of the properties of materials based on this compound. | Simulation of crystal packing and morphology. Prediction of charge transport and optical properties. |
Q & A
Basic: What synthetic methodologies are employed to prepare 2,6-diphenylpyridine N-oxide, and how is purity validated?
Answer:
this compound is typically synthesized via oxidation of 2,6-diphenylpyridine using meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent . Purification involves column chromatography or recrystallization. Purity is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). Mass spectrometry (MS) further validates molecular integrity by confirming the molecular ion peak (M⁺) and fragmentation pattern .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and electronic properties?
Answer:
Key techniques include:
- UV-Vis spectroscopy : Identifies π→π* and n→π* transitions, with solvatochromic shifts observed in polar solvents .
- Fluorescence spectroscopy : Evaluates emission properties, particularly for derivatives with electron-donating/withdrawing groups .
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃, DMSO-d₆) confirm substituent effects on aromatic protons and carbon environments .
- X-ray crystallography : Resolves solid-state geometry, particularly when coordinated to metal centers .
Basic: How is the lipophilicity (logP) of this compound experimentally determined?
Answer:
The 1-octanol/water partition coefficient (logP) is measured via shake-flask method or reverse-phase HPLC using calibrated standards. Retention times correlate with hydrophobicity, as seen in analogous pyridine derivatives (e.g., logP = 4.9 for 2,6-diphenylpyridine) . For N-oxide derivatives, polar N-O bonds reduce logP compared to parent pyridines.
Basic: What role does this compound play in coordination chemistry?
Answer:
It acts as a tridentate [C^N^C] dianionic ligand , forming stable cyclometalated complexes with transition metals (e.g., Pt(II), Au(III), Os(IV)). The ligand’s rigidity enhances photophysical properties in metal complexes, such as luminescence and catalytic activity. Structural characterization via X-ray diffraction reveals bond lengths and bite angles critical for tuning reactivity .
Advanced: How do substituents on the pyridine ring influence the reactivity of metal complexes?
Answer:
Modifications like oxygen insertion (e.g., 2-phenoxy-6-phenylpyridine) alter ligand bite angles and electronic properties. For example:
- Iridium(III) complexes with phenoxy substituents show enhanced catalytic efficiency in C-H activation .
- Osmium(IV) complexes exhibit reduced reactivity due to steric and electronic effects .
Kinetic studies (e.g., time-resolved UV-Vis) quantify substituent impacts on reaction rates .
Advanced: What mechanistic insights exist for this compound in catalytic applications?
Answer:
In oxidation reactions, the N-oxide group participates in oxygen transfer via high-valent metal-oxo intermediates. For example:
- Ru-porphyrin systems leverage N-oxide ligands for selective alkene epoxidation, with turnover numbers (TON) monitored via GC-MS .
- Mechanistic probes (e.g., isotopic labeling, EPR spectroscopy) identify radical intermediates in mCPBA-mediated oxidations .
Advanced: How is cytotoxicity evaluated for metal complexes derived from this compound?
Answer:
Cytotoxicity assays (e.g., MTT, SRB) are performed on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated. For example:
- Platinum(II) complexes show dose-dependent toxicity, with apoptosis confirmed via flow cytometry .
- Structure-activity relationships (SAR) link ligand hydrophobicity to cellular uptake efficiency .
Advanced: What methodologies assess the antimutagenic potential of pyridine N-oxide derivatives?
Answer:
The Ames test (fluctuation method) evaluates mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100). Antigenotoxic effects are quantified by comparing mutation rates induced by mutagens (e.g., 2-AA, 4-NQO) with/without the N-oxide compound. Statistical analysis (e.g., ANOVA) validates significance .
Advanced: How does solvatochromism inform the design of 2,6-diphenylpyridine-based sensors?
Answer:
Solvatochromic shifts in emission spectra (e.g., PT-SCH₃ derivatives) correlate with solvent polarity (ET(30) scale). Time-dependent density functional theory (TD-DFT) models predict excited-state behavior, guiding the design of ratiometric sensors for environmental pollutants .
Advanced: How are synthetic routes optimized for high-yield this compound production?
Answer:
One-pot syntheses minimize intermediates, as demonstrated in condensation reactions between phenylacetaldehyde and N-chlorophenylacetaldimine . Reaction parameters (pH, temperature, catalyst loading) are optimized via Design of Experiments (DoE), with yields monitored by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
